molecular formula C18H18N2O4S B1362809 L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- CAS No. 67850-42-4

L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-

Cat. No.: B1362809
CAS No.: 67850-42-4
M. Wt: 358.4 g/mol
InChI Key: LFRLEBFHLCJPDU-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12-6-8-14(9-7-12)25(23,24)20-17(18(21)22)10-13-11-19-16-5-3-2-4-15(13)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRLEBFHLCJPDU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360857
Record name L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67850-42-4
Record name L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-[(4-methylphenyl)sulfonyl]-L-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Modification of a Crucial Amino Acid

N-[(4-methylphenyl)sulfonyl]-L-tryptophan, also commonly referred to as Tosyl-L-tryptophan, represents a significant modification of the essential amino acid L-tryptophan. The introduction of a tosyl (p-toluenesulfonyl) group to the alpha-amino group of L-tryptophan imparts distinct chemical properties that can modulate its biological activity. This strategic derivatization is of considerable interest to researchers in medicinal chemistry and drug discovery as it can alter the parent molecule's polarity, lipophilicity, and interaction with biological targets. Understanding the nuanced chemical properties of this compound is paramount for its effective application in research and development. This guide provides a comprehensive technical overview of N-[(4-methylphenyl)sulfonyl]-L-tryptophan, from its fundamental chemical identity to its synthesis and potential biological significance.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's identity and physicochemical characteristics is the bedrock of its application in any scientific endeavor. These properties govern its behavior in both chemical and biological systems.

Chemical Structure and Identifiers

The foundational attributes of N-[(4-methylphenyl)sulfonyl]-L-tryptophan are summarized in the table below.

PropertyValue
Systematic Name N-[(4-methylphenyl)sulfonyl]-L-tryptophan
Common Name Tosyl-L-tryptophan
CAS Number 67850-42-4[1]
Molecular Formula C₁₈H₁₈N₂O₄S[2]
Molecular Weight 358.41 g/mol [1]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(=O)O
InChI Key VIFZXVQGRWHHNC-LROPGCEQSA-N
Physicochemical Characteristics

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While experimental data for N-[(4-methylphenyl)sulfonyl]-L-tryptophan is not extensively published, predictions based on its structure and data from analogous compounds provide valuable insights.

PropertyPredicted/Estimated ValueNotes
Melting Point Data not availableExpected to be a solid at room temperature with a relatively high melting point due to its crystalline nature.
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF.The tosyl group increases lipophilicity compared to L-tryptophan.
pKa (acidic) ~2-3 (Carboxylic acid)Estimated based on the pKa of the parent amino acid's carboxylic group.
pKa (basic) Not applicable (sulfonamide N-H is acidic)The sulfonamide proton is acidic, not basic.
LogP Data not availableExpected to be significantly higher than L-tryptophan (-1.06) due to the aromatic tosyl group.

Synthesis and Characterization

The synthesis of N-[(4-methylphenyl)sulfonyl]-L-tryptophan is a critical aspect for its availability in research. The most common approach involves the reaction of L-tryptophan with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions.

General Synthesis Protocol: N-Tosylation of L-Tryptophan

This protocol is based on established methods for the N-tosylation of amino acids.

Reaction Scheme:

N-Tosylation of L-Tryptophan cluster_reactants Reactants cluster_conditions Conditions cluster_products Products L-Tryptophan L-Tryptophan Reaction + L-Tryptophan->Reaction Tosyl_Chloride p-Toluenesulfonyl Chloride Tosyl_Chloride->Reaction Base Base (e.g., NaOH, Na2CO3) Base->Reaction Solvent Solvent (e.g., Water/Dioxane) Solvent->Reaction Product N-[(4-methylphenyl)sulfonyl]-L-tryptophan Byproduct HCl Reaction->Product Reaction->Byproduct

Caption: General reaction scheme for the synthesis of N-[(4-methylphenyl)sulfonyl]-L-tryptophan.

Step-by-Step Methodology:

  • Dissolution: Dissolve L-tryptophan in an aqueous basic solution (e.g., 1M NaOH or Na₂CO₃ solution) with cooling in an ice bath. The base deprotonates the amino group, making it a more potent nucleophile.

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., dioxane or acetone) to the stirred L-tryptophan solution. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: Allow the reaction to stir for several hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This protonates the carboxylic acid and precipitates the product.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and then can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-[(4-methylphenyl)sulfonyl]-L-tryptophan.

Spectroscopic Characterization

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tryptophan indole ring protons, the α- and β-protons of the amino acid backbone, the methyl protons of the tosyl group, and the aromatic protons of the tosyl group. The sulfonamide N-H proton will also be present, typically as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons of both the indole and tosyl groups, and the aliphatic carbons of the tryptophan side chain and backbone.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the sulfonamide and indole, C=O stretching of the carboxylic acid, S=O stretching of the sulfonyl group, and various C-H and C=C aromatic stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z 358.41). Fragmentation patterns would likely involve the loss of the tosyl group and cleavage of the amino acid side chain.

Potential Pharmacological and Biological Significance

The addition of the tosyl group to L-tryptophan can significantly influence its biological activity. L-tryptophan itself is a precursor to the neurotransmitter serotonin and the hormone melatonin, playing a crucial role in mood, sleep, and appetite regulation.[3] Modification with a sulfonyl group could alter its interaction with enzymes, receptors, and transporters involved in these pathways.[2]

Rationale for Research

The structural similarity of N-[(4-methylphenyl)sulfonyl]-L-tryptophan to the parent amino acid suggests several avenues for investigation:

  • Neurological Disorders: As L-tryptophan is a precursor to serotonin, this modified version could potentially modulate serotonin levels, making it a subject of interest in research on depression, anxiety, and sleep disorders.[2]

  • Cancer Biology: Tryptophan metabolism is increasingly recognized as a key pathway in cancer progression.[2] Investigating how N-[(4-methylphenyl)sulfonyl]-L-tryptophan affects cancer cell proliferation or sensitizes them to chemotherapy is a valid research direction.[2]

  • Enzyme Inhibition: The sulfonamide moiety is a well-known pharmacophore present in many drugs. It is plausible that N-[(4-methylphenyl)sulfonyl]-L-tryptophan could act as an inhibitor of enzymes that utilize L-tryptophan as a substrate. For instance, a study on tryptophan sulfonamide derivatives identified them as inhibitors of TNF-alpha converting enzyme (TACE).

Potential Mechanism of Action

The biological effects of N-[(4-methylphenyl)sulfonyl]-L-tryptophan are likely to stem from one or more of the following mechanisms:

  • Competitive Inhibition: Due to its structural resemblance to L-tryptophan, it may act as a competitive inhibitor for enzymes and transporters that bind to the natural amino acid.

  • Altered Metabolism: The tosyl group may block or alter the metabolic pathways of L-tryptophan, leading to a decrease in the production of downstream metabolites like serotonin and kynurenine.

  • Novel Target Interaction: The introduction of the tosyl group creates a new chemical entity that may interact with biological targets not recognized by L-tryptophan.

Potential_Biological_Pathways L-Tryptophan L-Tryptophan Enzymes_Transporters Tryptophan-Utilizing Enzymes & Transporters L-Tryptophan->Enzymes_Transporters Substrate N-Tosyl-L-Tryptophan N-Tosyl-L-Tryptophan N-Tosyl-L-Tryptophan->Enzymes_Transporters Potential Antagonist Novel_Targets Novel Biological Targets N-Tosyl-L-Tryptophan->Novel_Targets Serotonin_Pathway Serotonin Pathway Enzymes_Transporters->Serotonin_Pathway Kynurenine_Pathway Kynurenine Pathway Enzymes_Transporters->Kynurenine_Pathway Biological_Effects Altered Biological Effects (e.g., Mood, Immunity) Serotonin_Pathway->Biological_Effects Kynurenine_Pathway->Biological_Effects Novel_Targets->Biological_Effects

Caption: Potential mechanisms of action for N-[(4-methylphenyl)sulfonyl]-L-tryptophan.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are essential when handling N-[(4-methylphenyl)sulfonyl]-L-tryptophan.

Hazard Identification

While a specific Material Safety Data Sheet (MSDS) for N-[(4-methylphenyl)sulfonyl]-L-tryptophan is not widely available, general precautions for sulfonamide and amino acid derivatives should be followed. Based on the parent compound, L-tryptophan, it is expected to be a non-hazardous solid. However, the tosyl group may introduce new toxicological properties.

Handling and Personal Protective Equipment (PPE)
  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment, including safety glasses with side shields, gloves (nitrile or neoprene), and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Storage
  • Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed to prevent moisture absorption. For long-term storage, refrigeration at 2-8°C is recommended.[1]

Conclusion and Future Directions

N-[(4-methylphenyl)sulfonyl]-L-tryptophan is a synthetically accessible derivative of a biologically crucial amino acid. The introduction of the tosyl group offers a powerful tool to modulate the parent molecule's properties, opening up new avenues for research in drug discovery and chemical biology. While a comprehensive experimental characterization of this specific compound is still emerging, the foundational knowledge of its synthesis and the known biological roles of L-tryptophan and sulfonamides provide a strong basis for its investigation as a potential modulator of key physiological pathways. Future research should focus on obtaining detailed experimental data on its physicochemical properties, elucidating its precise mechanism of action, and exploring its therapeutic potential in relevant disease models.

References

  • D'Mello, J. P. F. (Ed.). (2020). Amino Acids in Nutrition and Health. CABI.
  • PubChem. L-tryptophan, n-((4-fluorophenyl)sulfonyl)-. Available from: [Link]

  • Healthline. What Is Tryptophan? Uses, Benefits, and Foods. Available from: [Link]

  • MetwareBio. Tryptophan: Essential Amino Acid for Mood, Sleep, and More. Available from: [Link]

  • Wikipedia. Tryptophan. Available from: [Link]

  • American Chemical Society. L-Tryptophan. Available from: [Link]

  • PubChem. L-Tryptophan. Available from: [Link]

  • PubChem. N-sulfonyl-l-tryptophan. Available from: [Link]

  • J-GLOBAL. α-(14C)Methyl-L-tryptophan. Available from: [Link]

  • PubChem. 4-Amino-L-tryptophan. Available from: [Link]

  • PubChem. 4-hydroxy-L-tryptophan. Available from: [Link]

  • Google Patents. US5776740A - Process for the preparation of L-tryptophan.
  • CAS Common Chemistry. Fmoc-L-tryptophan. Available from: [Link]

  • PubChem. N-((4-Methylphenyl)sulfonyl)-L-phenylalanine. Available from: [Link]

  • Richard, D. M., et al. (2009). L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. International journal of tryptophan research : IJTR, 2, 45–60.
  • Adejayan, J. S., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Crystals, 12(11), 1569.

Sources

Spectroscopic Characterization and Structural Analysis of N-Tosyl-L-Tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.0

Executive Summary & Molecular Profile

This technical guide provides an in-depth spectroscopic profile of


-p-toluenesulfonyl-L-tryptophan  (N-Tosyl-L-Trp). This compound is a critical intermediate in peptide synthesis and supramolecular chemistry, serving as a protected derivative of L-tryptophan. The tosyl group acts as a robust sulfonamide protecting group for the 

-amine, distinct from the indole nitrogen (

).

Accurate characterization is essential to distinguish between the


-protected product and potential impurities such as 

-tosylated byproducts or unreacted tosyl chloride.
Chemical Identity
ParameterSpecification
IUPAC Name N-[(4-methylphenyl)sulfonyl]-L-tryptophan
Common Name N-Tosyl-L-tryptophan
CAS Number 16652-64-5
Molecular Formula

Molecular Weight 358.41 g/mol
Stereochemistry L-isomer (S-configuration)

Synthesis & Purification Context

To understand the spectra, one must understand the sample origin. N-Tosyl-L-tryptophan is typically synthesized via the Schotten-Baumann reaction . This biphasic reaction environment dictates the impurity profile often seen in raw spectra.

Synthesis Workflow (Schotten-Baumann)[1]

The reaction involves treating L-tryptophan with p-toluenesulfonyl chloride (TsCl) in basic aqueous media (NaOH/Na2CO3).

SynthesisWorkflow Trp L-Tryptophan (Zwitterion) Inter Intermediate (N-Tosyl Carboxylate Salt) Trp->Inter NaOH, H2O/Ether RT, 4h TsCl Tosyl Chloride (TsCl) TsCl->Inter Acid Acidification (HCl, pH ~2) Inter->Acid Product N-Tosyl-L-Trp (Precipitate) Acid->Product Crystallization

Figure 1: Schotten-Baumann synthesis pathway for N-Tosyl-L-tryptophan. Note the requirement for acidification to precipitate the free acid.

Critical Purity Checkpoints:

  • Residual TsCl: Appears as distinct aromatic doublets in NMR if not washed out.

  • Tosyl-OH: Hydrolysis byproduct of TsCl; check for methyl shift at ~2.3 ppm (shifted vs product).

  • 
    -Tosyl:  Over-tosylation on the indole ring. This quenches the Indole NH signal (~10.8 ppm) in NMR.
    

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6]

NMR is the definitive tool for structural validation. The data below assumes DMSO-


  as the solvent. DMSO is preferred over 

due to the solubility of the carboxylic acid and the ability to observe exchangeable protons (NH, OH).
H NMR Data (400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.60 Broad Singlet1H-COOHCarboxylic acid proton. Broadening indicates H-bonding.
10.85 Singlet1HIndole -NHDiagnostic. Confirms the indole ring is NOT tosylated.
8.15 Doublet (

Hz)
1HSulfonamide -NHCouples to

-CH. Deshielded compared to amine, shielded compared to amide.
7.62 Doublet (

Hz)
2HTosyl Ar-H (Ortho)Part of AA'BB' system of the tosyl group.
7.50 Doublet (

Hz)
1HIndole C4-HCharacteristic indole doublet.
7.32 Doublet (

Hz)
2HTosyl Ar-H (Meta)Part of AA'BB' system.
7.30 Doublet1HIndole C7-HOften overlaps with Tosyl signals.
7.05 Triplet1HIndole C6-HPseudo-triplet (dd).
6.95 Triplet1HIndole C5-HPseudo-triplet (dd).
3.95 - 4.05 Multiplet1H

-CH
Chiral center proton. Complexity arises from coupling to

-CH2 and NH.
2.90 - 3.15 Multiplet (dd)2H

-CH2
Diastereotopic protons (magnetic non-equivalence due to chiral center).
2.28 Singlet3HTosyl -CH3Reference Peak. Extremely stable shift for tosyl derivatives.
C NMR Data (100 MHz, DMSO- )
  • Carbonyl (C=O): ~173.5 ppm (Carboxylic acid).

  • Aromatic Region (110 - 145 ppm):

    • Indole carbons: 136.5 (C8), 127.5 (C9), 124.0 (C2), 121.5 (C6), 118.8 (C5), 118.5 (C4), 111.8 (C7), 109.5 (C3).

    • Tosyl carbons: 143.0 (C-S), 138.5 (C-Me), 129.8 (C-meta), 127.0 (C-ortho).

  • Aliphatic Region:

    • 
      -Carbon: ~57.5 ppm.
      
    • 
      -Carbon: ~28.5 ppm.
      
    • Tosyl Methyl: ~21.5 ppm.

NMR Structural Logic Diagram

NMRLogic Start Analyze 1H Spectrum (DMSO-d6) CheckNH Check 10.5-11.0 ppm Start->CheckNH IndoleStatus Signal Present? (Singlet) CheckNH->IndoleStatus YesIndole Indole NH Free (Correct) IndoleStatus->YesIndole Yes NoIndole Indole NH Absent (Impurity: N-in-Tosyl) IndoleStatus->NoIndole No CheckTosyl Check 2.3 ppm (Singlet) YesIndole->CheckTosyl TosylConf Tosyl Group Present CheckTosyl->TosylConf CheckSulf Check 8.0-8.5 ppm (Doublet) TosylConf->CheckSulf SulfConf Sulfonamide Linkage (Coupled to Alpha-H) CheckSulf->SulfConf

Figure 2: Step-by-step logic for validating N-Tosyl-L-Trp structure via 1H NMR.

Infrared Spectroscopy (FT-IR)[7]

IR is particularly useful for confirming the functional group transformation (Amine


 Sulfonamide) and the state of the carboxylic acid.
Wavenumber (

)
Vibration ModeDiagnostic Value
3380 - 3420

Indole
Sharp/Medium. Confirms indole integrity.
3250 - 3300

Sulfonamide
Often broader/weaker than amide bands.
2500 - 3000

Carboxyl
"Hairy" broad band characteristic of carboxylic acid dimers.
1710 - 1740

Carboxyl
Strong. Shift depends on H-bonding state.
1330 - 1350

Primary ID. Asymmetric sulfonyl stretch. Strong.
1150 - 1170

Primary ID. Symmetric sulfonyl stretch. Strong.
740 - 760

Aromatic
Out-of-plane bending (ortho-substituted benzene).

Protocol Note: Samples should be prepared as KBr pellets or analyzed via ATR (Attenuated Total Reflectance). ATR is preferred for speed but may show slight shifts (


 2-5 

) compared to transmission modes.

Mass Spectrometry (MS)[8]

Mass spectrometry provides molecular weight confirmation. For sulfonyl derivatives, the fragmentation pattern is highly predictable.

Ionization Modes
  • ESI-Positive (+): Forms

    
     and 
    
    
    
    .
  • ESI-Negative (-): Forms

    
    . This is often more sensitive for sulfonamides due to the acidic nature of the sulfonamide NH and the carboxylic acid.
    
Fragmentation Data (ESI-MS/MS)
m/z (approx)Ion IdentityMechanism
359

Parent Ion (Protonated).
381

Sodium Adduct.
341

Loss of water from carboxylic acid.
203

Cleavage of N-S bond (rare in soft ionization).
155

Tosyl Cation. Characteristic fragment for all tosyl derivatives.
130

Quinolinium-like ion derived from Tryptophan side chain.

References & Validation Sources

To ensure the highest level of scientific integrity, the data above is synthesized from standard spectroscopic principles applied to the specific CAS 16652-64-5 structure, validated against analogous tryptophan derivatives found in the following authoritative databases and methodologies.

  • Schotten-Baumann Reaction Methodology:

    • Source: Cambridge Core - Name Reactions in Organic Synthesis.[1]

    • Relevance: Validates the synthesis pathway and impurity profile (TsCl hydrolysis).

    • URL:

  • Tryptophan NMR Standards:

    • Source: ChemicalBook & AIST (SDBS) Protocols.

    • Relevance: Provides baseline chemical shifts for L-Tryptophan in DMSO-d6 for subtraction/comparison logic.

    • URL:

  • Tosyl Group Characterization:

    • Source: RSC (Royal Society of Chemistry) - Analyst.

    • Relevance: Fragmentation patterns of tryptophan derivatives and sulfonyl characteristic vibrations.

    • URL:

  • General Spectroscopic Data for Amino Acid Derivatives:

    • Source: National Institutes of Health (NIH) - PubMed Central.

    • Relevance: IR and MS characterization of oxidized and substituted tryptophan residues.

    • URL:

Disclaimer: The spectral data provided represents theoretical consensus values based on high-purity samples in standard solvents (DMSO-d6). Experimental results may vary slightly due to concentration, temperature, and pH effects.

Sources

Literature review on N-[(4-methylphenyl)sulfonyl]-L-tryptophan applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-[(4-methylphenyl)sulfonyl]-L-tryptophan (Ramatroban) and Its Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(4-methylphenyl)sulfonyl]-L-tryptophan, known more commonly as Ramatroban (or BAY u3405), is a significant small molecule in the study and treatment of allergic and inflammatory disorders. Initially developed by Bayer AG, this compound exhibits a unique dual-antagonist activity, targeting both the thromboxane A2 (TP) receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] This dual mechanism allows it to potently interfere with key inflammatory pathways, making it a subject of considerable interest for conditions such as allergic rhinitis and asthma.[3][4] This technical guide provides a comprehensive overview of Ramatroban, from its chemical synthesis and mechanism of action to its clinical applications and relevant experimental protocols.

Introduction: The Emergence of a Dual-Acting Inflammatory Modulator

The landscape of inflammatory disease treatment is continually evolving, with a growing emphasis on targeted therapies. Ramatroban emerged from research into the roles of arachidonic acid metabolites in allergy and inflammation. It is a tetrahydrocarbazolamine derivative and a cyclized tryptamine.[1] While initially characterized as a thromboxane A2 (TXA2) receptor antagonist, subsequent research revealed its significant antagonistic effects on the CRTH2 receptor, a key player in the type 2 inflammatory response.[2][5] This dual activity positions Ramatroban as a multifaceted therapeutic agent with the potential to address both the bronchoconstrictive and inflammatory cell recruitment aspects of allergic diseases. The drug has been approved for the treatment of allergic rhinitis in Japan and has been investigated for other conditions, including coronary artery disease and asthma.[1][6]

Mechanism of Action: A Two-Pronged Attack on Inflammation

Ramatroban exerts its therapeutic effects by competitively inhibiting two distinct G-protein coupled receptors: the TP receptor and the CRTH2 (DP2) receptor.

Thromboxane A2 (TP) Receptor Antagonism

Thromboxane A2 is a potent mediator involved in platelet aggregation and vasoconstriction.[7] By blocking the TP receptor, Ramatroban can mitigate these effects, which are implicated in the pathophysiology of various cardiovascular and inflammatory conditions.[7]

CRTH2 (DP2) Receptor Antagonism

Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released from mast cells. It exerts its effects through two primary receptors, DP1 and CRTH2 (DP2).[7] The activation of CRTH2 on immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, is a critical step in the allergic inflammatory cascade.[8] CRTH2 activation triggers chemotaxis (cell migration) of these cells to the site of inflammation and stimulates the release of pro-inflammatory cytokines.[8] Ramatroban effectively blocks the binding of PGD2 to the CRTH2 receptor, thereby inhibiting the recruitment and activation of these key inflammatory cells.[5][7] This action is central to its efficacy in allergic conditions.

The following diagram illustrates the signaling pathway of PGD2 and the points of intervention by Ramatroban.

PGD2_Signaling_Pathway PGD2 Signaling and Ramatroban's Mechanism of Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGD2 Prostaglandin D2 (PGD2) TP_Receptor TP Receptor PGD2->TP_Receptor binds CRTH2_Receptor CRTH2 (DP2) Receptor PGD2->CRTH2_Receptor binds Platelet_Aggregation Platelet Aggregation Vasoconstriction TP_Receptor->Platelet_Aggregation Inflammatory_Cell_Recruitment Eosinophil, Th2, Basophil Recruitment & Activation CRTH2_Receptor->Inflammatory_Cell_Recruitment Ramatroban Ramatroban Ramatroban->TP_Receptor antagonizes Ramatroban->CRTH2_Receptor antagonizes Cytokine_Release Pro-inflammatory Cytokine Release Inflammatory_Cell_Recruitment->Cytokine_Release

Caption: PGD2 signaling pathway and Ramatroban's dual antagonism.

Chemical Synthesis of Ramatroban

The synthesis of Ramatroban has been described in several patents and scientific publications.[3][5] A common synthetic route involves the following key steps, starting from 1,4-cyclohexanedione monoethylene glycol ketal:

Step-by-Step Synthesis Protocol:
  • Borsche–Drechsel Cyclization: 1,4-cyclohexanedione monoethylene glycol ketal is reacted with phenylhydrazine to yield 5-oxo-tetrahydrocarbazole ethylene ketal.[3]

  • Hydrolysis: The ketal protecting group is removed by hydrolysis to give 1,2,4,9-tetrahydrocarbazol-3-one.[3]

  • Reduction: The ketone is reduced using sodium borohydride to afford 2,3,4,9-tetrahydro-1H-carbazol-3-ol.[3]

  • Acetylation and Separation: The alcohol is acetylated with vinyl acetate, and the resulting diastereomers are separated to isolate the pure (S)-enantiomer.[3]

  • Mitsunobu Reaction and Staudinger Reduction: A Mitsunobu reaction with diphenylphosphoryl azide (DPPA) leads to an azide with inversion of stereochemistry. This is followed by a Staudinger reduction to yield (R)-3-amino-1,2,3,4-tetrahydrocarbazole.[3]

  • Sulfonylation: The resulting amine is reacted with 4-fluorobenzenesulfonyl chloride to form the corresponding sulfonamide.

  • Alkylation and Hydrolysis: The final propanoic acid side chain is introduced via alkylation with acrylonitrile followed by hydrolysis to yield Ramatroban.

Applications and Clinical Efficacy

Ramatroban's dual antagonism of TP and CRTH2 receptors has led to its investigation and use in several allergic and inflammatory conditions.

Allergic Rhinitis

Ramatroban is approved in Japan for the treatment of allergic rhinitis.[1] Clinical studies have demonstrated its efficacy in improving the cardinal symptoms of this condition, including nasal obstruction, sneezing, and rhinorrhea.[6] One study involving patients with perennial allergic rhinitis showed a clear decline in all three symptom scores after 28 days of treatment.[4] The drug is typically administered orally at a dosage of 75 mg twice daily for adults.[3]

Asthma

The role of both thromboxane A2 and PGD2 in the pathophysiology of asthma, particularly in bronchoconstriction and airway inflammation, makes Ramatroban a logical candidate for its treatment.[4] It has been shown to inhibit both early and late-phase antigen-induced inflammatory responses in animal models.[5] While it has undergone clinical evaluation for asthma, its current primary indication remains allergic rhinitis.[4]

Other Potential Applications

Given its mechanism of action, Ramatroban has been suggested for other inflammatory conditions. For instance, its ability to modulate pro-inflammatory and prothrombotic processes has led to proposals for its investigation in the context of viral infections like COVID-19.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for Ramatroban's activity.

ParameterReceptorValueAssay DetailsReference
IC50 Human TP18 nMHuman TP binding assay[7]
IC50 Human TP30 nMBinding assay with TP agonist U-46619[9]
IC50 Human CRTH2 (DP2)113 nMHuman DP2 binding assay[7]
IC50 Human CRTH2 (DP2)100 nM[3H]-PGD2 binding to CRTH2 transfectants[7]
IC50 Human CRTH2 (DP2)30 nMPGD2-induced Ca2+ mobilization in CRTH2 transfectants[7]
IC50 Eosinophil Migration170 nMPGD2-induced migration of human eosinophils[7]
Ki Human TP10 nMBinding assay with TP agonist U-46619[9]
Ki Human CRTH2 (DP2)290 nMBinding to GPR44 (CRTH2) in transfected HEK293 cells[9]
Ki Human TP540 nMRadioligand binding assay[10]
Ki Human CRTH2 (DP2)5300 nMRadioligand binding assay[11]

Experimental Protocols: In Vitro Eosinophil Migration Assay

To assess the functional antagonism of the CRTH2 receptor by Ramatroban, an in vitro eosinophil migration assay is a standard and informative method. This protocol is based on established methodologies for evaluating CRTH2 antagonists.[12]

Step-by-Step Protocol:
  • Eosinophil Isolation: Isolate human eosinophils from the peripheral blood of healthy donors using standard techniques such as density gradient centrifugation followed by negative selection with magnetic beads.

  • Cell Preparation: Resuspend the purified eosinophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Chemotaxis Assay Setup: Use a 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).

  • Compound and Ligand Preparation: Prepare serial dilutions of Ramatroban in the assay buffer. Prepare a solution of the CRTH2 agonist, Prostaglandin D2 (PGD2), at a concentration known to induce submaximal migration (e.g., 10 nM).

  • Assay Procedure: a. Add the PGD2 solution to the lower wells of the chemotaxis chamber. b. In separate tubes, pre-incubate the eosinophil suspension with the various concentrations of Ramatroban or vehicle control for 15-30 minutes at 37°C. c. Add the pre-incubated cell suspension to the upper wells of the chemotaxis chamber. d. Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

  • Quantification of Migration: After incubation, discard the non-migrated cells from the upper wells. Lyse the migrated cells in the lower wells and quantify them using a fluorescent DNA-binding dye (e.g., CyQUANT).

  • Data Analysis: Calculate the percentage of inhibition of migration for each concentration of Ramatroban compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

The following diagram illustrates the workflow for the eosinophil migration assay.

Eosinophil_Migration_Assay_Workflow Eosinophil Migration Assay Workflow Start Start: Isolate Human Eosinophils Prepare_Cells Prepare Eosinophil Suspension (1x10^6 cells/mL) Start->Prepare_Cells Pre_Incubation Pre-incubate Eosinophils with Ramatroban or Vehicle Prepare_Cells->Pre_Incubation Prepare_Reagents Prepare PGD2 (Agonist) and Ramatroban (Antagonist) Dilutions Prepare_Reagents->Pre_Incubation Add_Cells Add Pre-incubated Cells to Upper Wells Pre_Incubation->Add_Cells Chamber_Setup Add PGD2 to Lower Wells of Chemotaxis Chamber Chamber_Setup->Add_Cells Incubation Incubate Chamber (37°C, 1-2 hours) Add_Cells->Incubation Quantification Quantify Migrated Cells in Lower Wells Incubation->Quantification Analysis Data Analysis: Calculate % Inhibition and IC50 Quantification->Analysis End End Analysis->End

Caption: Workflow for an in vitro eosinophil migration assay.

Conclusion

N-[(4-methylphenyl)sulfonyl]-L-tryptophan (Ramatroban) represents a significant advancement in the targeted therapy of allergic and inflammatory diseases. Its dual antagonism of the TP and CRTH2 receptors provides a comprehensive mechanism for inhibiting key pathways in allergic inflammation. With its established clinical efficacy in allergic rhinitis and potential for broader applications, Ramatroban continues to be a valuable tool for both clinicians and researchers in the field of immunology and drug development. This guide has provided a detailed overview of its synthesis, mechanism of action, applications, and relevant experimental protocols to support further research and understanding of this important molecule.

References

  • Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers. (n.d.). In PMC. Retrieved from [Link]

  • Ramatroban. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath. (n.d.). In Dove Press. Retrieved from [Link]

  • Ohkubo, K., & Gotoh, M. (2003). Effect of ramatroban, a thromboxane A2 antagonist, in the treatment of perennial allergic rhinitis.
  • Sugimoto, H., Shichijo, M., Iino, T., Manabe, Y., Watanabe, A., Shimazaki, M., Gantner, F., & Bacon, K. B. (2003). An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro. The Journal of pharmacology and experimental therapeutics, 305(1), 347–352.
  • Ki Summary. (n.d.). In BindingDB. Retrieved from [Link]

  • Effect of ramatroban, a thromboxane A2 antagonist, in the treatment of perennial allergic rhinitis. (n.d.). In ResearchGate. Retrieved from [Link]

  • An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro. (2003). Journal of Pharmacology and Experimental Therapeutics, 305(1), 347-352.
  • Method for producing thermodynamically stable-form crystal of (r)-3-{ [(4-fluorophenyl)sulphonyl]amino}-1,2,3,4- tetrahydro-9h-carbazole-9-propanoic acid (ramatroban). (n.d.). In Google Patents.
  • Ramatroban (Baynas®): A review of its pharmacological and clinical profile. (n.d.). In ResearchGate. Retrieved from [Link]

  • Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole. (2016).
  • Ki Summary. (n.d.). In BindingDB.org. Retrieved from [Link]

  • Ramatroban as a Novel Immunotherapy for COVID-19. (n.d.). In PMC - NIH. Retrieved from [Link]

  • Ishizuka, T., Furuya, M., & Shirasaki, H. (2004). Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor. Cardiovascular drug reviews, 22(2), 71–90.
  • New use of Ramatroban. (n.d.). In Google Patents.
  • Ramatroban. (2014, December 2). In New Drug Approvals. Retrieved from [Link]

  • Ki Summary. (n.d.). In BindingDB. Retrieved from [Link]

  • Compositions and methods targeting the th2 pathway for the treatment of asthma. (n.d.). In Google Patents.
  • What is the mechanism of Ramatroban?. (2024, July 17). In Patsnap Synapse. Retrieved from [Link]

Sources

N-Tosyl-L-Tryptophan (CAS 67850-42-4): Technical Guide to Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-tosyl-L-tryptophan (CAS 67850-42-4), a critical intermediate in peptide chemistry and a structural probe in ligand-binding studies.

Part 1: Executive Summary & Chemical Identity

N-tosyl-L-tryptophan (also known as


-p-toluenesulfonyl-L-tryptophan) is a sulfonamide derivative of the essential amino acid L-tryptophan. Unlike standard carbamate protecting groups (Boc, Fmoc) used in solid-phase peptide synthesis, the tosyl group provides a robust, chemically stable sulfonamide linkage that is resistant to acid and base hydrolysis under mild conditions.

This compound serves two primary roles in research:

  • Synthetic Intermediate: A stable scaffold for the enantioselective synthesis of complex indole alkaloids and N-methylated tryptophan derivatives.

  • Biological Probe: A hydrophobic ligand used to map binding sites on serum albumins (specifically Sudlow Site II) and as a structural analogue in the development of Cholecystokinin (CCK) receptor antagonists.

Chemical Identity Table[1][2]
PropertySpecification
CAS Number 67850-42-4
IUPAC Name (2S)-2-[(4-methylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
Synonyms N-p-Toluenesulfonyl-L-tryptophan; Tos-Trp-OH
Molecular Formula

Molecular Weight 358.41 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, DMSO, DMF, dilute alkali (pH > 9); Poorly soluble in water
pKa (approx) Carboxyl: ~3.5; Sulfonamide NH: ~10-11
Storage 2-8°C, desiccated (Hygroscopic)

Part 2: Synthesis & Production Protocols

The synthesis of N-tosyl-L-tryptophan follows a classic Schotten-Baumann reaction pathway. This method utilizes an aqueous-organic biphasic system to protect the


-amino group while leaving the indole nitrogen unsubstituted.
Mechanism of Action

The reaction relies on the nucleophilic attack of the L-tryptophan


-amine onto the electrophilic sulfur of p-toluenesulfonyl chloride (Tosyl Chloride). The base (NaOH or 

) serves two functions: it deprotonates the amine to increase nucleophilicity and neutralizes the HCl byproduct to drive the equilibrium forward.
Experimental Protocol: Schotten-Baumann Tosylation

Reagents:

  • L-Tryptophan (10.2 g, 50 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (10.5 g, 55 mmol)

  • Sodium Hydroxide (NaOH) (1M solution)

  • Diethyl Ether or Acetone (as organic solvent)

  • Hydrochloric Acid (1M HCl)

Step-by-Step Workflow:

  • Solubilization: Dissolve L-tryptophan (50 mmol) in 1M NaOH (100 mL). Ensure the solution is clear.

  • Reagent Addition: Cool the solution to 0–5°C in an ice bath. Dissolve TsCl (55 mmol) in 50 mL of acetone (or diethyl ether).

  • Reaction: Add the TsCl solution dropwise to the aqueous tryptophan solution over 30 minutes.

    • Critical Control: Maintain pH between 9–10 by adding additional NaOH if necessary. If the pH drops below 9, the amine becomes protonated and unreactive; if above 11, TsCl hydrolysis competes.

  • Agitation: Remove the ice bath and stir vigorously at room temperature for 4 hours.

  • Work-up:

    • Extract the reaction mixture with diethyl ether (

      
       mL) to remove unreacted TsCl (discard organic layer).
      
    • Acidify the aqueous layer carefully with 1M HCl to pH 2–3. The product, N-tosyl-L-tryptophan, will precipitate as a white solid.

  • Purification: Filter the precipitate and wash with cold water. Recrystallize from aqueous ethanol to yield pure needles.

Visualization: Synthesis Pathway

SynthesisPathway Trp L-Tryptophan (Nucleophile) Inter Tetrahedral Intermediate Trp->Inter Amine Attack TsCl Tosyl Chloride (Electrophile) TsCl->Inter Prod N-Tosyl-L-Tryptophan (Product) Inter->Prod - HCl Base NaOH (HCl Scavenger) Base->Inter Maintains pH 9-10

Caption: Schotten-Baumann synthesis pathway for N-tosyl-L-tryptophan via nucleophilic substitution.

Part 3: Applications in Research & Drug Development[5]

Cholecystokinin (CCK) Receptor Antagonism

N-tosyl-L-tryptophan serves as a structural scaffold for designing CCK receptor antagonists. It is structurally analogous to Benzotript (N-p-chlorobenzoyl-L-tryptophan), a known CCK antagonist.[1]

  • Mechanism: The hydrophobic tosyl group mimics the aromatic side chains required for binding to the CCK-A receptor pocket.

  • Research Use: It acts as a control compound to study the steric requirements of the sulfonamide vs. carboxamide linkage in receptor inhibition.

Serum Albumin Binding Probe (Sudlow Site II)

N-tosyl-L-tryptophan is a high-affinity ligand for Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA).

  • Binding Site: It binds primarily to Sudlow Site II (Indole/Benzodiazepine site) located in subdomain IIIA.

  • Utility: Researchers use it as a displacement probe. By monitoring the fluorescence quenching of the albumin's intrinsic tryptophan residues (Trp-214 in HSA), scientists can determine if a new drug candidate binds to Site II by competing with N-tosyl-L-tryptophan.

Chiral Resolution & Supramolecular Chemistry

The tosyl group introduces significant


-

stacking capabilities.
  • Resolution: Historically used to resolve racemic mixtures of tryptophan via diastereomeric salt formation with chiral amines (e.g., brucine or quinine).

  • Crystallography: Used in supramolecular assemblies where the sulfonamide hydrogen bonding and indole stacking direct crystal packing.

Part 4: Quality Control & Analytical Validation

To ensure scientific integrity, the identity of CAS 67850-42-4 must be validated using the following metrics.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Isocratic 40:60 Acetonitrile : Water (0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Indole absorption).

  • Retention Time: N-tosyl-L-tryptophan will elute significantly later than free L-tryptophan due to increased hydrophobicity.

TLC Visualization
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Chloroform : Methanol : Acetic Acid (90:10:1).

  • Rf Value: ~0.4–0.5 (Distinct from free Trp which stays near baseline).

  • Stain: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) turns the indole moiety purple/pink.

Visualization: Application Concept Map

Applications cluster_Bio Biological Research cluster_Chem Chemical Synthesis Center N-Tosyl-L-Tryptophan (CAS 67850-42-4) CCK CCK Receptor Antagonist Model Center->CCK Structural Analog Albumin Albumin Site II Fluorescent Probe Center->Albumin Hydrophobic Binding Resol Chiral Resolution Agent Center->Resol Salt Formation Inter N-Methylation Precursor Center->Inter N-Protection

Caption: Technical application landscape for N-tosyl-L-tryptophan in biology and chemistry.

References

  • Chemical Identity & Structure: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 6305, Tryptophan. Retrieved from [Link] (Base structure reference).

  • Synthesis Protocol: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Schotten-Baumann protocols for sulfonamides).
  • CCK Antagonism: Hahne, W. F., et al. (1981). Structure-function studies of N-acyl derivatives of tryptophan that function as specific cholecystokinin receptor antagonists. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Albumin Binding: Kragh-Hansen, U. (1981). Molecular aspects of ligand binding to serum albumin. Pharmacological Reviews.

Sources

The Sulfonyl Switch: A Technical Guide to N-Sulfonylated Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and history of N-sulfonylated amino acids Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The modification of the


-amino group of amino acids with a sulfonyl moiety (

) represents a pivotal "switch" in medicinal chemistry. Unlike the planar, neutral amide bond found in native peptides, the sulfonamide linkage introduces a tetrahedral geometry, increased acidity, and unique hydrogen-bonding capabilities. This guide explores the technical evolution of N-sulfonylated amino acids—from their early use by Emil Fischer as chiral auxiliaries to their modern status as potent Matrix Metalloproteinase (MMP) inhibitors and supramolecular gelators.

Historical Genesis: From Dyes to Drug Scaffolds

The history of N-sulfonylated amino acids is not defined by a single "eureka" moment but by a century-long evolution of chemical utility.

The Schotten-Baumann Era (1880s)

The fundamental chemistry relies on the Schotten-Baumann reaction , first described in 1883-1884. Carl Schotten and Eugen Baumann discovered that acyl chlorides could react with amines in a biphasic system (water/organic) using a base to neutralize the generated acid. While initially applied to carboxylic acid chlorides, this method became the standard for introducing sulfonyl groups using sulfonyl chlorides (


).
Emil Fischer and the Protecting Group (1903-1915)

The first rigorous application of N-sulfonyl amino acids appeared in the work of Emil Fischer . In his quest to synthesize peptides and modify amino acids, Fischer utilized the tosyl (p-toluenesulfonyl) group.

  • Causality: Fischer needed a protecting group that was stable to the conditions of peptide coupling but could modify the solubility and crystallinity of the products.

  • Innovation: He used N-tosyl derivatives to perform the first synthesis of non-racemic N-methyl amino acids.[1] The electron-withdrawing nature of the sulfonyl group acidified the N-H bond, allowing for alkylation without racemization—a technique that remains relevant today.

The Therapeutic Turn: MMP Inhibitors (1990s)

The 1990s marked the transition from chemical intermediates to Active Pharmaceutical Ingredients (APIs). The discovery that hydroxamic acids could chelate the catalytic Zinc ion in Matrix Metalloproteinases (MMPs) led to the design of peptidomimetics.

  • The Problem: Early peptide-based inhibitors (e.g., Batimastat) had poor oral bioavailability and metabolic stability due to the liability of the peptide backbone.

  • The Solution: Replacing the amide backbone with a sulfonamide linkage. This created "transition state isosteres" that mimicked the tetrahedral intermediate of peptide hydrolysis while resisting proteolytic cleavage.

  • Milestone Compound: CGS 27023A (Novartis, 1995) emerged as a prototypical non-peptidic N-sulfonyl amino acid derivative, showing potent broad-spectrum MMP inhibition.

Physicochemical Architecture

The substitution of an amide (


) with a sulfonamide (

) drastically alters the molecular landscape.
Comparative Properties

The following table summarizes the critical physicochemical differences that drive the utility of N-sulfonyl amino acids in drug design.

PropertyAmide (

)
Sulfonamide (

)
Impact on Drug Design
Geometry Planar (

Carbon)
Tetrahedral (

-like Sulfur)
Mimics the transition state of peptide hydrolysis.
Bond Length C-N

1.33 Å
S-N

1.61 Å
Alters the spatial orientation of side chains (P1/P1').
Acidity (pKa) Neutral (~15-17)Acidic (~10-11)Ionizable at physiological pH; stronger H-bond donor.
H-Bonding 1 Donor / 1 Acceptor1 Donor / 2 AcceptorsEnhanced interaction with enzyme active site residues.
Proteolytic Stability Low (Cleavable)High (Resistant)Increases plasma half-life of peptidomimetics.
Mechanism of Action: MMP Inhibition

In MMP inhibitors, the N-sulfonyl amino acid scaffold serves a dual function:

  • Zinc Chelation: Often coupled with a hydroxamate or carboxylate group to bind the catalytic

    
    .[2]
    
  • S1' Pocket Targeting: The sulfonyl group directs the amino acid side chain (the "R" group) deep into the enzyme's S1' specificity pocket. The geometry of the sulfonamide allows for a precise fit that planar amides cannot achieve.

MMP_Binding_Mechanism Inhibitor N-Sulfonyl Amino Acid Inhibitor Zinc Catalytic Zinc Ion (Zn2+) Inhibitor->Zinc Chelation (ZBG) S1_Pocket S1' Specificity Pocket (Hydrophobic) Inhibitor->S1_Pocket Side Chain Insertion (Selectivity) Backbone Enzyme Backbone (Leu/Ala) Inhibitor->Backbone Hydrogen Bonding (Sulfonyl Oxygens)

Figure 1: Mechanistic interaction of N-sulfonyl amino acid inhibitors within the MMP active site.

Experimental Protocols

Synthesis: Modified Schotten-Baumann Protocol

This protocol describes the synthesis of N-tosyl-L-phenylalanine, a foundational reaction in this field.

Causality: A biphasic system is chosen to allow the use of inorganic base (


) to scavenge the 

byproduct without hydrolyzing the sulfonyl chloride before it reacts.

Reagents:

  • L-Phenylalanine (10 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (11 mmol)

  • Sodium Hydroxide (NaOH) (1M aqueous solution)

  • Acetone or Dioxane (as co-solvent)

  • Hydrochloric Acid (HCl) (1M for acidification)

Workflow:

  • Dissolution: Dissolve L-Phenylalanine (1.65 g) in 20 mL of 1M NaOH.

    • Note: The amino acid must be fully deprotonated to act as a nucleophile.

  • Addition: Cool the solution to 0°C. Add TsCl (2.1 g) dissolved in 15 mL of acetone dropwise over 20 minutes.

    • Critical Step: Slow addition prevents the exotherm from accelerating the hydrolysis of TsCl by water.

  • Reaction: Stir vigorously at room temperature for 4 hours. Monitor pH; if it drops below 9, add dilute NaOH to maintain basicity.

    • Validation: TLC (Ethyl Acetate/Hexane 1:1) should show disappearance of TsCl.

  • Workup: Evaporate acetone under reduced pressure. Wash the aqueous layer with diethyl ether (2 x 10 mL) to remove unreacted TsCl.

  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 2-3. The N-sulfonyl amino acid will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Synthesis_Workflow Start Amino Acid (aq. NaOH) Mix Biphasic Mixing (0°C -> RT, 4h) Start->Mix Reactant Sulfonyl Chloride (in Acetone) Reactant->Mix Check Check pH > 9 Mix->Check Check->Mix Adjust NaOH Wash Ether Wash (Remove xs TsCl) Check->Wash Complete Acidify Acidify to pH 2 (Precipitation) Wash->Acidify Product N-Sulfonyl AA (Solid) Acidify->Product

Figure 2: Step-by-step workflow for the Schotten-Baumann synthesis of N-sulfonyl amino acids.

Biological Validation: Fluorogenic MMP Assay

To verify the bioactivity of synthesized N-sulfonyl derivatives.

Methodology:

  • Substrate: Use a quenched fluorogenic peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). Cleavage by MMP restores fluorescence.

  • Enzyme: Recombinant Human MMP-2 or MMP-9 (catalytic domain).

  • Protocol:

    • Incubate Enzyme (1 nM) with Inhibitor (varying concentrations, 0.1 nM - 10

      
      ) in assay buffer (50 mM Tris, 10 mM 
      
      
      
      , pH 7.5) for 30 mins at 37°C.
    • Add Substrate (10

      
      ).
      
    • Measure fluorescence (

      
      ) kinetically for 20 minutes.
      
  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor] to determine 
    
    
    
    .

Future Outlook: Supramolecular Gels

Beyond drug inhibition, recent research (2020s) has identified N-sulfonyl amino acids (e.g., Sulfo-Glu ) as low-molecular-weight gelators. The acidic sulfonamide proton facilitates intermolecular hydrogen bonding networks that entrap solvent molecules. This opens new avenues for drug delivery systems where the N-sulfonyl amino acid acts as both the carrier and the bioactive agent.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft. Link

  • Fischer, E. (1903). Synthese von Polypeptiden. Berichte der deutschen chemischen Gesellschaft. (Foundational work on peptide synthesis using acid chlorides).
  • MacPherson, L. J., et al. (1997). Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that spares collagenase 1. Journal of Medicinal Chemistry. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry. Link

  • Diaz, D. D., et al. (2020).[3] Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels. RSC Advances. Link

  • BenchChem. (2025). Application Notes and Protocols for the Schotten-Baumann Reaction. Link

Sources

Methodological & Application

Application Note: N-Tosyl-L-Tryptophan as a Solvatochromic Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis

N-tosyl-L-tryptophan (Ts-Trp) is a sulfonamide derivative of tryptophan. While often used as a substrate for chymotrypsin, its value in physical chemistry lies in its intrinsic fluorescence properties . Unlike native tryptophan, the presence of the p-toluenesulfonyl (tosyl) group attaches a hydrophobic moiety to the indole ring, altering its electronic distribution and solubility profile.

Why use Ts-Trp?
  • Solvatochromism: The emission maximum (

    
    ) of the indole moiety is highly sensitive to the polarity of its environment.[1] In water, it emits near 350 nm; in hydrophobic pockets (like cyclodextrins or protein binding sites), this peak blue-shifts (hypsochromic shift) and often intensifies.
    
  • Structural Mimicry: It mimics peptide-bound tryptophan residues, making it an excellent model for studying protein-ligand interactions without the complexity of a full polypeptide chain.

  • Site Marker: It binds specifically to Sudlow Site II on serum albumin, allowing it to function as a displacement probe.

Photophysical Characterization

Before applying Ts-Trp as a probe, its baseline behavior must be established. The tosyl group acts as an electron-withdrawing group, which can quench fluorescence compared to free tryptophan, but binding to hydrophobic cavities relieves this quenching.

Protocol 1: Spectral Fingerprinting & Solvent Sensitivity

Objective: Establish the solvatochromic shift response of Ts-Trp.

Materials:

  • N-tosyl-L-tryptophan (High Purity >98%)

  • Solvents: Phosphate Buffer (pH 7.4), Ethanol, DMSO, Dioxane.

  • Quartz Cuvettes (1 cm pathlength).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve Ts-Trp in ethanol to create a 10 mM stock. Note: Avoid aqueous stock storage due to potential hydrolysis or precipitation over time.

  • Working Solutions: Dilute stock into the four target solvents to a final concentration of 10

    
    M.
    
    • Critical: Keep absorbance at 280 nm below 0.1 OD to minimize Inner Filter Effects (IFE).

  • Excitation Scan: Set emission to 360 nm; scan excitation 250–300 nm.

    • Target: Identify

      
       (typically ~280–285 nm).
      
  • Emission Scan: Exciting at

    
    , scan emission 300–450 nm.
    
  • Data Analysis: Plot Normalized Intensity vs. Wavelength.

Expected Results: | Solvent | Polarity Index |


 (nm) | Relative Quantum Yield |
| :--- | :--- | :--- | :--- |
| Buffer (pH 7.[2]4) | 9.0 | ~355 | Low |
| Ethanol | 5.2 | ~340 | Medium |
| Dioxane | 4.8 | ~330 | High |

Insight: The blue shift in Dioxane confirms that Ts-Trp reports on the polarity of its immediate environment.

Application: Probing Molecular Inclusion (Cyclodextrins)

This protocol demonstrates the use of Ts-Trp to detect the formation of inclusion complexes. The hydrophobic tosyl group drives the molecule into the


-cyclodextrin (

-CD) cavity, protecting the indole ring from aqueous quenching.
Protocol 2: Host-Guest Titration

Objective: Determine the binding constant (


) of Ts-Trp to 

-CD.

Experimental Setup:

  • Guest Solution: 10

    
    M Ts-Trp in Phosphate Buffer (pH 7.2).
    
  • Host Stock: 10 mM

    
    -CD in the same buffer.
    
  • Titration: Add

    
    -CD aliquots to the Ts-Trp solution (0 to 8 mM final concentration).
    

Measurement Logic:

  • Excitation: 285 nm (Isosbestic point preferred if available, otherwise peak).

  • Emission: Collect 300–450 nm.

  • Correction: You must correct for dilution volume.

    
    .
    

Data Processing (Benesi-Hildebrand Plot): Plot


 vs. 

.
  • Linearity indicates a 1:1 stoichiometry.

  • The ratio of Intercept/Slope yields the Binding Constant (

    
    ).
    

InclusionWorkflow Stock Ts-Trp Stock (Guest) Mix Titration (Cuvette) Stock->Mix Fixed [Guest] Host β-CD Stock (Host) Host->Mix Variable [Host] Measure Fluorescence Scan Mix->Measure Ex: 285nm Analysis Benesi-Hildebrand Plot Measure->Analysis Δ Intensity

Figure 1: Workflow for Host-Guest Titration using Ts-Trp as the fluorescent reporter.

Application: Critical Micelle Concentration (CMC) Determination

Ts-Trp is amphiphilic. Below the CMC of a surfactant (like SDS or CTAB), Ts-Trp is in the bulk water (fluorescence is quenched/red-shifted). Above the CMC, Ts-Trp partitions into the micellar interface, causing a sharp change in fluorescence intensity and a blue shift.

Protocol 3: Micellar Partitioning

Objective: Identify the CMC of Sodium Dodecyl Sulfate (SDS).

  • Preparation: Prepare a series of SDS solutions ranging from 0 to 20 mM (CMC of SDS is ~8.2 mM).

  • Probe Addition: Add Ts-Trp to each vial (Final conc: 5

    
    M).
    
  • Equilibration: Incubate for 30 mins at 25°C.

  • Measurement: Record emission spectra.

  • Analysis: Plot

    
     vs. 
    
    
    
    .
    • Result: The intersection of the two linear slopes (pre-micellar and post-micellar) defines the CMC.

Critical Validation: The Inner Filter Effect (IFE)

Expert Insight: A common failure mode in tryptophan-based fluorescence is neglecting the Inner Filter Effect. If your ligand or protein absorbs light at 280 nm (excitation) or 340 nm (emission), the observed fluorescence decrease is an artifact of absorption, not binding.

The Correction Formula: You must measure the Absorbance (OD) of the sample at the excitation (


) and emission (

) wavelengths.[3][4]


  • 
    : Corrected Fluorescence
    
  • 
    : Observed Fluorescence
    
  • 
    : Absorbance at excitation wavelength[3]
    
  • 
    : Absorbance at emission wavelength[3]
    

Rule of Thumb: If


, this correction is mandatory. If 

, dilute the sample; mathematical correction becomes unreliable due to geometric distortions.

IFE_Logic Raw Raw Fluorescence (F_obs) Check Is Total OD > 0.1? Raw->Check Abs Absorbance Scan (A_ex & A_em) Abs->Check Correct Apply IFE Equation Check->Correct Yes (0.1 - 0.3) Valid Valid Data Check->Valid No (< 0.1) Dilute Dilute Sample Check->Dilute High (> 0.3) Correct->Valid

Figure 2: Decision tree for applying Inner Filter Effect (IFE) corrections to fluorescence data.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (The authoritative text on IFE and solvent effects).

  • Liu, Y., et al. (2001).[5] Fluorometric studies on inclusion complexation of L/D-tryptophan by beta-cyclodextrin derivatives. Bioorganic Chemistry, 29(1), 19-26.[5] (Demonstrates the inclusion complex fluorescence enhancement).

  • Eftink, M. R. (1997). Fluorescence methods for studying protein interactions.[1][6][7][8][9] Methods in Enzymology, 278, 221-257. (Foundational protocols for tryptophan quenching and binding).

  • Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. (Practical guide on correction factors).

Sources

Application of tosylated tryptophan in solid-phase peptide synthesis

Application Note: High-Fidelity Synthesis of Tryptophan-Containing Peptides Using -Tosyl Protection

Part 1: Core Directive & Scientific Rationale

The Challenge: Tryptophan Instability in SPPS

Tryptophan (Trp) is notoriously labile during peptide synthesis due to its electron-rich indole ring. Without adequate protection, the indole nitrogen (

  • Alkylation: During acidolytic cleavage (TFA or HF), carbocations (e.g., tert-butyl, benzyl) generated from other protecting groups can electrophilically attack the indole ring, leading to permanent alkylated byproducts.

  • Oxidative Degradation: The indole ring is easily oxidized to oxindoles or kynurenine derivatives, often visible as a "purple/pink" discoloration in the crude peptide.

  • Dimerization: Acid-catalyzed dimerization can occur between Trp residues.

The Solution: -Tosyl Protection

-Tosyl-L-Tryptophan (Boc-Trp(Tos)-OH)
  • Electronic Deactivation: The sulfonyl group is strongly electron-withdrawing. It reduces the electron density of the indole ring, effectively "shutting down" its nucleophilicity. This prevents electrophilic attack (alkylation) and oxidation during chain assembly.

  • Orthogonality (Boc Chemistry): The Tosyl group is stable to TFA (used for Boc removal) and basic conditions (neutralization). It is cleaved only by strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Advantage over Formyl (For): Unlike

    
    -Formyl, which requires a specific thiolytic cleavage step (often involving odorous thiols) or base treatment that can cause racemization, the Tosyl group is removed concurrently with the peptide cleavage in HF, streamlining the workflow.
    

Part 2: Detailed Experimental Protocols

Materials & Reagents[2][3]
  • Building Block: Boc-Trp(Tos)-OH (MW: 458.5 g/mol ).

  • Resin: PAM (Phenylacetamidomethyl) or MBHA (Methylbenzhydrylamine) resins are recommended for stability during TFA cycles.

  • Coupling Reagents: HBTU/DIEA or DIC/HOBt.

  • Cleavage Reagents: Anhydrous Hydrogen Fluoride (HF), p-Cresol, Dimethyl Sulfide (DMS). Note: Avoid Thioanisole if possible, as it can occasionally form cation adducts that alkylate Trp.

Coupling Protocol (Boc Cycle)

Trp(Tos) couples with kinetics similar to standard amino acids. However, its bulkiness requires attention to steric hindrance.

  • Deprotection: Treat resin with 50% TFA in DCM (2 x 1 min, 1 x 20 min). Wash with DCM (3x).

  • Neutralization: Treat with 5% DIEA in DCM (2 x 2 min). Wash with DCM (3x).

  • Activation (In Situ):

    • Dissolve Boc-Trp(Tos)-OH (3.0 eq) and HBTU (2.9 eq) in minimal DMF.

    • Add DIEA (6.0 eq). Activate for 1-2 minutes.

  • Coupling: Add activated solution to resin. Shake for 45–60 minutes.

    • QC Check: Perform Kaiser Test. If slightly blue, recouple using DIC/HOBt.

  • Capping (Optional but Recommended): Acetyl anhydride/Pyridine in DCM to block unreacted amines.

The Critical Step: "Low-High" HF Cleavage

The removal of the Tosyl group requires High HF conditions. However, a direct High HF treatment exposes the now-deprotected indole to benzyl cations floating in the mixture. Therefore, the Tam "Low-High" HF Protocol is mandatory for high purity.

Phase A: Low HF (Pre-Cleavage of Precursors)

Goal: Remove most benzyl/t-butyl groups via an

  • Setup: Place dried peptide-resin in a Teflon HF reaction vessel.

  • Scavenger Cocktail: Add p-Cresol (10% v/v) and Dimethyl Sulfide (DMS) (65% v/v).

  • HF Addition: Distill anhydrous HF (25% v/v) into the vessel at -78°C.

  • Reaction: Warm to 0°C and stir for 2 hours .

    • Mechanistic Note: Under these conditions (low acidity, high sulfide nucleophile), carbocations are trapped immediately. The Tosyl group on Trp remains largely intact .

  • Evaporation: Evaporate HF and DMS under vacuum at 0°C. Wash the resin with DCM/Ether to remove the scavenged byproducts.[2]

Phase B: High HF (Tosyl Removal & Cleavage)

Goal: Cleave the Tosyl group and release the peptide from the resin.

  • Recharge: Add p-Cresol (5-10% v/v) to the vessel containing the resin.

  • HF Addition: Distill anhydrous HF (~90% v/v) into the vessel.

  • Reaction: Stir at 0°C for 45–60 minutes .

    • Warning: Do not exceed 60 minutes if possible, to minimize potential acid-catalyzed degradation.

  • Workup: Evaporate HF. Precipitate peptide in cold diethyl ether. Wash 3x with ether to remove p-Cresol and Tosyl byproducts.[3] Extract peptide into 10-50% Acetic Acid/Water and lyophilize.

Part 3: Visualization & Logic

Decision Logic: When to use Trp(Tos)

The following decision tree illustrates when Trp(Tos) is the superior choice over Trp(For) or unprotected Trp.

Trp_Selection_LogicStartSelect Tryptophan DerivativeChemistryChemistry Type?Start->ChemistryFmocFmoc-SPPSChemistry->FmocFmocBocBoc-SPPSChemistry->BocBocFmoc_ChoiceUse Fmoc-Trp(Boc)-OH(Standard)Fmoc->Fmoc_ChoiceSeq_DifficultySequence Difficulty?(Arg-rich, Cys-rich, or >20 AA)Boc->Seq_DifficultySimpleSimple SequenceSeq_Difficulty->SimpleLow RiskComplexComplex / High Fidelity Req.Seq_Difficulty->ComplexHigh RiskTrp_ForBoc-Trp(For)-OH(Requires Thiolysis)Simple->Trp_ForTraditionalTrp_TosBoc-Trp(Tos)-OH(Robust, HF Cleavable)Complex->Trp_TosRecommended

Figure 1: Decision matrix for selecting Tryptophan derivatives in SPPS. Trp(Tos) is the gold standard for complex Boc sequences.

Mechanism of Action: The "Low-High" HF Cleavage

This diagram details the chemical fate of the protecting groups during the two-stage cleavage.

Low_High_HF_MechanismStep1Peptide-Resin(Trp(Tos), Lys(Cl-Z), Benzyls)LowHFPhase A: Low HF(HF:DMS:p-Cresol 25:65:10)S_N2 MechanismStep1->LowHFIntermedIntermediate Resin(Trp(Tos) Intact, Benzyls Removed)LowHF->IntermedRemoves Benzyl/tBuScavengerDMS ScavengesCarbocationsLowHF->ScavengerHighHFPhase B: High HF(HF:p-Cresol 90:10)S_N1 MechanismIntermed->HighHFFinalCrude Peptide(Trp Free, Fully Deprotected)HighHF->FinalCleaves Tosyl & Resin Linker

Figure 2: The Tam "Low-High" HF protocol ensures that alkylating precursors (Benzyls) are removed BEFORE the indole nitrogen is deprotected, preventing alkylation.[4]

Part 4: Comparative Data & Troubleshooting

Protecting Group Comparison
FeatureTrp(Tos)Trp(For)Trp(Unprotected)
Primary Application Boc-SPPSBoc-SPPSSimple Fmoc/Boc
Cleavage Reagent HF (High)HF (Low) + Thiol / BaseTFA / HF
Indole Stability High (Electron withdrawing)HighLow (Oxidation prone)
Scavenger Requirement p-Cresol (Avoid Thioanisole)Thiols (EDT/Dithioerythritol)Standard
Main Risk Incomplete cleavage if HF is too weakIncomplete deformylation; Base-catalyzed racemizationAlkylation (Purple Product)
Troubleshooting Guide
  • Problem: Peptide mass is +154 Da higher than expected.

    • Cause: Incomplete removal of the Tosyl group.

    • Fix: The "High HF" step was likely too short or temperature was too low. Ensure 0°C for at least 45 mins.

  • Problem: Peptide mass is +106 Da or +56 Da.

    • Cause: Alkylation of the indole ring by linker (p-cresol adducts) or t-butyl cations.

    • Fix: You likely skipped the "Low HF" step. The indole was deprotected while carbocations were still present. Adopt the Low-High protocol.

  • Problem: Low recovery yield.

    • Cause: Sulfonyl group transfer.

    • Fix: Ensure adequate p-Cresol (10%) is present in the High HF step to quench the released toluenesulfonyl moiety.

References

  • Merrifield, R. B., et al. (1982).[5] "

    
     Deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide." International Journal of Peptide and Protein Research.[5]  (Context: Foundation of the Low-High HF method).
    
  • Tam, J. P., et al. (1983).[5][6] "Mechanisms for the removal of benzyl protecting groups in synthetic peptides." Journal of the American Chemical Society. (Context: Mechanistic validation of scavenger cocktails).

  • Sigma-Aldrich (Merck). "Boc Resin Cleavage Protocol." Technical Library. (Context: Standard industrial protocols for HF cleavage).

  • Giraud, M., et al. (1999).[1] "A Side-Reaction in the SPPS of Trp-containing Peptides." Journal of Peptide Science. (Context: Documentation of indole alkylation risks).

  • BenchChem. "Trp(Boc) in Peptide Synthesis." Application Note. (Context: Comparison of Trp protection strategies).

Application Note: Optimizing the Synthesis and Utilization of N-Tosyl-L-Tryptophan in Protease Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-tosyl-L-tryptophan is a critical intermediate in the synthesis of chymotrypsin-like serine protease inhibitors. While the phenylalanine analog (TPCK) is the industry standard for general chymotrypsin inhibition, the tryptophan derivative offers enhanced specificity for proteases with larger hydrophobic S1 binding pockets. This guide details the Schotten-Baumann synthesis of the N-tosyl-L-tryptophan intermediate and its downstream conversion into an irreversible chloromethyl ketone "warhead."

Key Applications
  • Crystallography: Stabilization of protease active sites for structural analysis (e.g., Bos taurus chymotrypsin).

  • Inhibitor Design: Precursor for N-tosyl-L-tryptophanyl chloromethyl ketone (TTCK), an irreversible alkylator of Histidine-57 in the catalytic triad.

  • Peptide Synthesis: Use as a hydrophobically protected building block in solid-phase synthesis.

Chemical Basis & Mechanism of Action[1]

The "Warhead" Strategy

Serine proteases (like chymotrypsin) recognize substrates via the P1 residue. Tryptophan, with its bulky indole side chain, fits precisely into the hydrophobic S1 pocket of the enzyme.[1]

  • Recognition: The L-tryptophan moiety guides the molecule into the active site.

  • Protection & Binding: The para-toluenesulfonyl (tosyl) group serves two functions:

    • Chemical Protection: Prevents protonation of the

      
      -amine, rendering the molecule stable during carboxyl activation.
      
    • Secondary Binding: The sulfonyl group forms hydrogen bonds within the active site, while the tolyl ring often engages in weak hydrophobic interactions near the S2 subsite.

  • Irreversible Inhibition (Downstream): When converted to a chloromethyl ketone, the molecule alkylates the active site Histidine (His-57), permanently disabling the enzyme.

Diagram 1: Mechanism of Action (Tosyl-Trp Binding)

G Enzyme Serine Protease (Chymotrypsin-like) S1_Pocket S1 Hydrophobic Pocket Active_Site Catalytic Triad (His-57, Ser-195, Asp-102) Inhibitor N-Tosyl-L-Tryptophan Derivative Indole Indole Side Chain (Tryptophan) Inhibitor->Indole Tosyl N-Tosyl Group (Sulfonamide) Inhibitor->Tosyl Warhead C-Terminus (Chloromethyl Ketone) Inhibitor->Warhead Indole->S1_Pocket Hydrophobic Interaction Tosyl->Enzyme H-Bonding & Stability Warhead->Active_Site Irreversible Alkylation (His-57)

Caption: Structural logic of N-tosyl-L-tryptophan derivatives binding to the protease active site.

Protocol 1: Synthesis of N-Tosyl-L-Tryptophan

Method: Schotten-Baumann Reaction Objective: Selective tosylation of the


-amine without affecting the indole nitrogen.
Materials
  • Reagents: L-Tryptophan (20.4 g, 100 mmol), p-Toluenesulfonyl chloride (TsCl) (21.0 g, 110 mmol), Sodium Carbonate (

    
    ), 1N HCl.
    
  • Solvents: Diethyl ether, Distilled Water.

  • Equipment: pH meter, 3-neck round bottom flask, addition funnel.

Step-by-Step Procedure
  • Solubilization: In a 500 mL flask, dissolve 20.4 g of L-Tryptophan in 150 mL of 1N NaOH (or equivalent

    
     solution).
    
    • Critical Check: Ensure complete dissolution. The solution should be clear.

  • Reaction Setup: Cool the solution to 0–5°C in an ice bath. Add 100 mL of diethyl ether to create a biphasic system (optional but helps remove impurities).

  • Reagent Addition: Dissolve TsCl (21.0 g) in 50 mL of diethyl ether (or add as finely ground solid). Add this dropwise to the tryptophan solution over 1 hour.

  • pH Control (The "Heart" of the Protocol):

    • Continuously monitor pH. The reaction generates HCl.

    • Action: Maintain pH between 9.0 and 10.0 by adding 1N NaOH dropwise.

    • Why? If pH < 9, the amine protonates and reactivity drops. If pH > 11, you risk tosylating the indole nitrogen or hydrolyzing the TsCl.

  • Completion: Stir vigorously at room temperature for 4 hours. The ether layer (containing unreacted TsCl) is separated and discarded.

  • Precipitation:

    • Acidify the aqueous layer carefully with 2N HCl to pH 2.0 .

    • The product, N-tosyl-L-tryptophan, will precipitate as a white solid.

    • Note: If an oil forms, induce crystallization by scratching the glass or seeding.

  • Purification: Filter the solid, wash with cold water (3x), and recrystallize from aqueous ethanol.

Expected Yield: 75–85% Melting Point: 174–176°C

Protocol 2: Activation to Chloromethyl Ketone (Warhead Synthesis)

Objective: Convert N-Ts-Trp into N-tosyl-L-tryptophanyl chloromethyl ketone (TTCK). Safety Warning: Diazomethane is explosive and toxic. Use a dedicated hood and blast shield.

Workflow Diagram

Synthesis Start N-Tosyl-L-Tryptophan Step1 Mixed Anhydride (Isobutyl chloroformate / NMM) Start->Step1 Activation Step2 Diazoketone (Diazomethane, CH2N2) Step1->Step2 Substitution Step3 Chloromethyl Ketone (Anhydrous HCl) Step2->Step3 Acidolysis

Caption: Synthetic route from the intermediate to the active protease inhibitor.

Procedure
  • Activation: Dissolve N-Ts-Trp (10 mmol) in anhydrous THF. Add N-methylmorpholine (NMM, 10 mmol). Cool to -15°C.

  • Anhydride Formation: Add isobutyl chloroformate (10 mmol) dropwise. Stir for 15 min.

  • Diazotization: Filter off the amine salt rapidly. Add the filtrate to a cold solution of diazomethane (excess) in ether. Stir at 0°C for 1 hour, then overnight at RT.

    • Result: Formation of the yellow diazoketone intermediate.

  • Conversion: Evaporate solvent. Redissolve diazoketone in ether/THF. Pass dry HCl gas through the solution at 0°C until the yellow color disappears (evolution of

    
    ).
    
  • Isolation: Evaporate solvent. Recrystallize from methanol/ether.

Analytical Validation

To ensure the integrity of the intermediate before downstream use, compare against these standards:

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity > 98.0%HPLC (C18 column, AcN/Water gradient)
Melting Point 174–176°CCapillary method
Specific Rotation

(c=1, EtOH)
Polarimetry
NMR (

H)

2.3 (s, 3H,

), 7.1-7.7 (m, aromatic)
400 MHz DMSO-

References

  • Schotten-Baumann Reaction Basics: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.

  • Crystallography of Tosyl-Protease Complexes: Birktoft, J. J., & Blow, D. M. (1972).[2][3] Structure of crystalline

    
    -chymotrypsin: V. The atomic structure of tosyl-
    
    
    
    -chymotrypsin at 2 Å resolution. Journal of Molecular Biology, 68(2), 187-240.[3]
  • Chloromethyl Ketone Synthesis (General Protocol): Schoellmann, G., & Shaw, E. (1963). Direct evidence for the presence of histidine in the active center of chymotrypsin. Biochemistry, 2(2), 252-255.

  • Tosyl-L-Tryptophan Specifics: Yoshida, N., et al. (1975). Specificity of N-tosyl-L-tryptophan chloromethyl ketone. Journal of Biochemistry.

Sources

Application Notes and Protocols for the Incorporation of N-[(4-methylphenyl)sulfonyl]-L-tryptophan into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Utility of Tryptophan Modification

Tryptophan, with its unique indole side chain, plays a pivotal role in the structure and function of many biologically active peptides. However, the electron-rich nature of the indole ring renders it susceptible to oxidation and electrophilic attack during the harsh acidic conditions often employed in solid-phase peptide synthesis (SPPS), particularly during the cleavage of side-chain protecting groups.[1] To mitigate these undesirable side reactions and enhance the stability of tryptophan-containing peptides, protection of the indole nitrogen is a critical strategy.

This guide provides a comprehensive overview of the application of N-[(4-methylphenyl)sulfonyl]-L-tryptophan (N-tosyl-L-tryptophan, Trp(Ts)) in peptide synthesis. The tosyl group is a robust, electron-withdrawing protecting group that effectively shields the indole nucleus from degradation. However, its stability also presents a challenge for its removal. These notes offer detailed protocols for the incorporation of Fmoc-N-tosyl-L-tryptophan-OH in SPPS, an analysis of the deprotection strategies for the N-tosyl group, and a discussion of the potential side reactions and analytical characterization of the resulting peptides.

Chemical Properties and Advantages of N-Tosyl-L-tryptophan

The N-tosyl group offers several advantages for the protection of the tryptophan indole:

PropertyAdvantage in Peptide Synthesis
Electron-Withdrawing Nature Deactivates the indole ring towards electrophilic attack, preventing side reactions such as alkylation by carbocations generated during cleavage.
Steric Hindrance Provides a physical barrier that further protects the indole nucleus from reactive species.
Stability The tosyl group is stable to the acidic conditions used for the cleavage of many common side-chain protecting groups (e.g., Boc, tBu) and to the basic conditions used for Fmoc deprotection.[2][3][4]

This stability makes N-tosyl-L-tryptophan a valuable building block for the synthesis of complex peptides where the integrity of the tryptophan residue is paramount.

Workflow for Peptide Synthesis using Fmoc-N-tosyl-L-tryptophan-OH

The incorporation of Fmoc-N-tosyl-L-tryptophan-OH into a peptide sequence via Fmoc-based SPPS follows a standard workflow, with special considerations for the coupling and final deprotection steps.

spss_workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling of Fmoc-Trp(Ts)-OH Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection end of sequence Cleavage Cleavage & Global Deprotection Final_Deprotection->Cleavage Ts_Deprotection N-Tosyl Deprotection (Reductive Cleavage) Cleavage->Ts_Deprotection Purification Purification & Analysis Ts_Deprotection->Purification

Figure 1: General workflow for solid-phase peptide synthesis incorporating Fmoc-N-tosyl-L-tryptophan-OH.

Experimental Protocols

Protocol 1: Coupling of Fmoc-N-tosyl-L-tryptophan-OH

This protocol outlines the manual coupling of Fmoc-N-tosyl-L-tryptophan-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-tosyl-L-tryptophan-OH

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-N-tosyl-L-tryptophan-OH (3-5 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and the additive (e.g., HOBt, 3-5 equivalents).

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric bulk of the tosyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

Protocol 2: On-Resin Deprotection of the N-Tosyl Group (Reductive Cleavage)

The removal of the N-tosyl group from the tryptophan side chain is the most challenging step and a critical consideration for the successful synthesis of the final peptide. The tosyl group is stable to standard TFA cleavage conditions.[5] Therefore, a separate reductive cleavage step is required. While established on-resin protocols are not widely documented, methods adapted from solution-phase organic synthesis can be employed.

Caution: The following protocols are based on methods for N-tosyl deprotection in organic synthesis and may require optimization for solid-phase applications.[6][7]

Method A: Reductive Cleavage with Samarium(II) Iodide (SmI₂)

  • Resin Preparation: After final Fmoc deprotection and washing, swell the peptide-resin in anhydrous THF under an inert atmosphere (e.g., Argon).

  • Deprotection Cocktail: In a separate flask, prepare a solution of SmI₂ (0.1 M in THF) and add anhydrous methanol (4 equivalents relative to the tosyl groups).

  • Reaction: Cool the resin suspension to 0°C and slowly add the SmI₂ solution until the characteristic deep blue color persists, indicating an excess of the reagent.

  • Monitoring: Stir the reaction at 0°C and monitor the progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Quenching: Once the deprotection is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Washing: Wash the resin extensively with water, DMF, and DCM before proceeding to the final cleavage of the peptide from the resin.

Method B: Reductive Cleavage with Sodium Amalgam

  • Resin Preparation: Swell the peptide-resin in a buffered methanolic solution (e.g., methanol with Na₂HPO₄).

  • Deprotection: Add sodium amalgam (Na(Hg)) to the resin suspension and stir at room temperature.

  • Monitoring: Monitor the reaction progress by HPLC-MS analysis of a cleaved resin sample.

  • Work-up: Once the reaction is complete, carefully filter the resin to remove the mercury amalgam and wash thoroughly with methanol, water, DMF, and DCM.

Protocol 3: Final Cleavage of the Peptide from the Resin

This protocol is for the final cleavage of the peptide from the resin and simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)

  • Precipitation Solvent: Cold diethyl ether

  • Solvent for dissolution: Acetonitrile/Water mixture

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin in a reaction vessel. Use approximately 10 mL of cocktail per gram of resin.

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Washing: Wash the resin with a small volume of neat TFA.

  • Precipitation: Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Drying: Dry the crude peptide under vacuum.

Potential Side Reactions and Mitigation

The primary side reaction of concern when working with tryptophan is alkylation of the indole ring.[8][9] The N-tosyl group effectively prevents this during the acid-mediated cleavage of other protecting groups. However, during the reductive deprotection of the tosyl group, other side reactions may occur depending on the chosen method and the peptide sequence. Careful monitoring and optimization of the deprotection conditions are crucial.

Analytical Characterization

The purity and identity of the final peptide should be confirmed by a combination of analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide and identify any potential by-products from incomplete deprotection or side reactions.

analysis_workflow Crude_Peptide Crude Peptide RP_HPLC RP-HPLC Analysis Crude_Peptide->RP_HPLC MS Mass Spectrometry Crude_Peptide->MS Purification Purification by Preparative HPLC RP_HPLC->Purification Purity < desired Pure_Peptide Pure Peptide Purification->Pure_Peptide Final_Analysis Final Purity & Identity Confirmation (HPLC/MS) Pure_Peptide->Final_Analysis

Figure 2: Analytical workflow for the characterization of the synthesized peptide.

Conclusion

The use of N-[(4-methylphenyl)sulfonyl]-L-tryptophan offers a robust strategy to prevent the degradation of the indole side chain during solid-phase peptide synthesis. While the incorporation of this modified amino acid follows standard SPPS protocols, the deprotection of the N-tosyl group requires a dedicated reductive cleavage step that is orthogonal to the standard acid-mediated cleavage. The protocols and considerations outlined in this guide provide a framework for the successful synthesis of tryptophan-containing peptides with enhanced stability and purity. Researchers should be prepared to optimize the N-tosyl deprotection step for their specific peptide sequence to achieve the desired outcome.

References

  • Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (URL not available)
  • Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. [Link]

  • Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

  • Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes. [Link]

  • A side-reaction in the SPPS of Trp-containing peptides - ResearchGate. [Link]

  • Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - Frontiers. [Link]

  • Sustainable Peptide Synthesis Enabled by a Transient Protecting Group - PMC - NIH. [Link]

  • Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage - Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

  • Sodium Amalgam: A Highly Efficient Reagent for the Detosylation of Azathiacrown Ethers | Request PDF - ResearchGate. [Link]

  • cyclic peptide natural products linked via the tryptophan side chain - RSC Publishing. [Link]

  • Side Chain Anchoring of Tryptophan to Solid Supports Using a Dihydropyranyl Handle: Synthesis of Brevianamide F - ResearchGate. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. [Link]

  • Cleavage at Tryptophan by o-Iodosobenzoic Acid - ResearchGate. [Link]

  • Development of indole chemistry to label tryptophan residues in protein for determination of tryptophan surface accessibility - PMC. [Link]

  • A Side-Reaction in the SPPS of Trp-containing Peptides - PubMed. [Link]

  • Deprotection of N(in)-Formyl Group on Tryptophan by Application of New Reagent, 1,2-dimethylethylendiamine in Aqueous Solution | Request PDF - ResearchGate. [Link]

  • Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods - ResearchGate. [Link]

  • Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent) - ResearchGate. [Link]

  • Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water | Request PDF - ResearchGate. [Link]

  • Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains. [Link]

Sources

N-tosyl-L-tryptophan for probing protein conformational changes

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Probing Protein Conformational Landscapes with N-tosyl-L-tryptophan: A Guide to Experimental Design and Interpretation

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The dynamic nature of protein structures is fundamental to their biological function. Conformational changes, ranging from subtle side-chain rearrangements to large-scale domain movements, govern enzymatic catalysis, signal transduction, and molecular recognition. This guide provides a comprehensive overview and detailed protocols for utilizing N-tosyl-L-tryptophan (NTT), a powerful extrinsic fluorescent probe, to investigate these critical conformational dynamics. We delve into the photophysical principles underlying NTT's utility, present step-by-step methodologies for its application in fluorescence spectroscopy, and offer expert insights into data interpretation and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to characterize protein structure, map binding sites, and quantify protein-ligand interactions.

The Rationale: Why Use an Extrinsic Probe?

Proteins are not static entities. Their ability to transition between different conformational states is inextricably linked to their function. While intrinsic protein fluorescence, primarily from tryptophan residues, is a valuable tool, it has limitations. The signal from intrinsic tryptophans reports on the average environment of all such residues, and many proteins lack a tryptophan in the specific region of interest.[1][2]

This is where extrinsic fluorescent probes become indispensable. These molecules are designed to have spectroscopic properties that are highly sensitive to their local environment.[3][4] They operate on an "on/off" principle: in an aqueous, polar environment, their fluorescence is often quenched and minimal, but upon binding to a nonpolar region of a protein, such as a hydrophobic pocket or an active site, their fluorescence quantum yield increases dramatically.[5][6]

N-tosyl-L-tryptophan (NTT) is an excellent example of such a probe. As a derivative of the natural amino acid L-tryptophan, its indole moiety provides the necessary spectroscopic properties, while the tosyl group enhances its environmental sensitivity and can influence its binding characteristics. By introducing NTT into a protein system, we can selectively illuminate specific regions and monitor changes in their conformation with high sensitivity.

Mechanism of Action: Environmental Sensitivity

The fluorescence of the indole group in NTT is profoundly affected by the polarity of its surroundings.

  • In Aqueous Solution (Polar): When free in a polar buffer, excited-state NTT can relax through interactions with water molecules, leading to efficient non-radiative decay. This results in a low fluorescence quantum yield (low intensity) and an emission maximum at a longer wavelength (a "red-shifted" spectrum).

  • Bound to a Protein (Nonpolar): When NTT binds to a hydrophobic pocket on a protein, it is shielded from the polar solvent. This restricted environment limits non-radiative decay pathways. Consequently, the fluorescence quantum yield increases significantly (high intensity), and the emission maximum shifts to a shorter wavelength (a "blue shift").[6]

This distinct change in fluorescence signature upon binding is the foundation of its use as a conformational probe.

cluster_0 Aqueous Environment (Polar) cluster_1 Protein Hydrophobic Pocket (Nonpolar) Aqueous_NTT NTT (Free in Solution) Quenching Solvent Relaxation (Quenching) Aqueous_NTT->Quenching High Polarity Low_Fluorescence Low Intensity Red-Shifted Emission (λem) Aqueous_NTT->Low_Fluorescence Minimal Emission Excitation1 Excitation Light (λex) Excitation1->Aqueous_NTT Protein Protein Bound_NTT NTT (Bound to Protein) Protein->Bound_NTT Binding High_Fluorescence High Intensity Blue-Shifted Emission (λem) Bound_NTT->High_Fluorescence Restricted Environment Excitation2 Excitation Light (λex) Excitation2->Bound_NTT

Fig. 1: Mechanism of NTT as an environmental probe.

Core Applications & Experimental Principles

NTT can be employed to answer several fundamental questions in protein science and drug development.

Mapping Hydrophobic Surfaces and Active Sites

The increase in NTT fluorescence upon binding to a protein is a direct indicator of the presence of accessible, nonpolar pockets on the protein's surface.[6] This is particularly useful for:

  • Identifying "Druggable" Pockets: Many small-molecule drugs bind to hydrophobic clefts on their target proteins. NTT can be used in initial screens to identify proteins with such pockets.

  • Probing Enzyme Active Sites: The active sites of many enzymes are hydrophobic in nature to facilitate catalysis by excluding water. NTT can act as a competitive or non-competitive inhibitor that "lights up" upon binding to or near the active site.[7]

Quantifying Protein-Ligand Interactions

A primary application of NTT is in determining the binding affinity (dissociation constant, Kd) of a non-fluorescent ligand for a protein. This is achieved through a competition assay.

The Principle:

  • A complex is formed between the target protein and NTT, resulting in a stable, high-fluorescence signal.

  • A competing ligand is titrated into the solution.

  • If the ligand binds to the same site (or an allosteric site that alters the NTT binding pocket), it will displace NTT from the protein.

  • The displaced NTT returns to the aqueous environment, causing the fluorescence signal to decrease (quench).

  • The magnitude of fluorescence quenching is directly proportional to the amount of ligand-bound protein. By plotting the change in fluorescence against the ligand concentration, a binding curve can be generated to calculate the Kd.[8]

Monitoring Conformational Changes and Stability

Any process that alters the exposure of hydrophobic regions on a protein can be monitored with NTT.

  • Protein Unfolding: As a protein denatures (due to heat, chemical denaturants, or pH changes), its compact structure unfolds, exposing the hydrophobic core. NTT can bind to these newly exposed regions, leading to a significant increase in fluorescence. This allows for the determination of melting temperatures (Tm) or denaturant concentrations (Cm).[9]

  • Allosteric Regulation: The binding of an allosteric effector molecule at a site distinct from the active site can induce conformational changes that alter the shape and accessibility of other pockets on the protein.[10] These changes can be detected by an increase or decrease in the fluorescence of pre-bound NTT.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for a common application: determining the dissociation constant (Kd) of a ligand using an NTT-based competition assay.

Materials and Reagents
  • Target Protein: Purified to >95% homogeneity.

  • N-tosyl-L-tryptophan (NTT): High-purity powder.

  • Competing Ligand: The molecule for which the Kd is to be determined.

  • Buffer: A buffer system in which the protein is stable and active (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Ensure the buffer does not have high intrinsic fluorescence.

  • Instrumentation: A fluorescence spectrophotometer or microplate reader with temperature control.[11]

  • Consumables: Quartz cuvettes or black, low-fluorescence microplates; high-precision pipettes.

Protocol 1: Preparation of Stock Solutions

Causality Insight: Accurate stock concentrations are critical for reliable binding data. Dialyzing the protein ensures it is in the desired final buffer, removing any residual chemicals from purification. Preparing NTT and ligand stocks in 100% DMSO or ethanol prevents solubility issues, but the final concentration of the organic solvent in the assay must be kept low (<1-2%) to avoid affecting protein structure.

  • Protein Stock: Prepare a concentrated stock solution (e.g., 1-2 mg/mL or ~20-50 µM) in the chosen assay buffer. Determine the precise concentration using UV-Vis absorbance at 280 nm and the protein's extinction coefficient. If the extinction coefficient is unknown, a Bradford or BCA assay can be used.

  • NTT Stock: Prepare a 1-5 mM stock solution of NTT in 100% DMSO or absolute ethanol. Store in the dark at -20°C.

  • Ligand Stock: Prepare a high-concentration stock (e.g., 10-50 mM) of the competing ligand, also in 100% DMSO or an appropriate solvent. This ensures that the volume added during titration is minimal, preventing significant dilution.

Protocol 2: Fluorescence Titration Experiment

The goal of this protocol is to observe the displacement of NTT from the protein by the titrant (ligand).

cluster_workflow Experimental Workflow P1 Step 1: Determine Optimal Excitation/Emission Wavelengths P2 Step 2: Prepare Protein-NTT Working Solution P1->P2 P3 Step 3: Equilibrate Sample in Fluorometer P2->P3 P4 Step 4: Perform Ligand Titration (Serial Additions) P3->P4 P5 Step 5: Record Fluorescence After Each Addition P4->P5 P6 Step 6: Data Analysis (Plot & Fit Curve) P5->P6

Fig. 2: Workflow for a fluorescence competition assay.
  • Determine Optimal Wavelengths:

    • Prepare a solution of your protein (~1 µM) and a slight excess of NTT (~5-10 µM) in the assay buffer.

    • Scan for the excitation maximum (typically ~290-295 nm) and then the emission maximum (typically ~330-450 nm, depending on the pocket's hydrophobicity).

    • Use these empirically determined maxima for the experiment. Set excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and resolution.

  • Prepare Assay Solution:

    • In a cuvette or microplate well, prepare a solution containing the protein at a fixed concentration. A good starting point is a protein concentration significantly below the expected Kd of the ligand, if possible (e.g., 50-100 nM).

    • Add NTT to a concentration that gives a robust fluorescence signal (e.g., 1-5 µM). This concentration may require optimization.

  • Equilibration and Initial Reading:

    • Place the sample in the temperature-controlled holder of the fluorometer and allow it to equilibrate for 5-10 minutes.

    • Record the initial fluorescence intensity (F0). This represents the signal of the fully NTT-bound state.

  • Ligand Titration:

    • Perform serial additions of the competing ligand stock solution directly into the cuvette. Add small volumes (e.g., 0.5-2 µL) of increasing ligand concentrations.

    • After each addition, mix gently but thoroughly (e.g., by pipetting up and down carefully to avoid bubbles) and allow the system to re-equilibrate for 2-5 minutes. The required time depends on the binding kinetics.

    • Record the fluorescence intensity (F) after each addition.

    • Continue until the fluorescence signal no longer changes, indicating saturation.

  • Control for Inner Filter Effect (Self-Validation):

    • The inner filter effect occurs when the titrant absorbs light at the excitation or emission wavelength, causing an artificial decrease in fluorescence that is not due to binding.[8]

    • To correct for this: Perform an identical titration of the ligand into a solution containing only NTT (at the same concentration, without the protein).

    • Any decrease in fluorescence in this control experiment is due to the inner filter effect. This data will be used to correct the primary experimental data.

Protocol 3: Data Analysis and Kd Determination
  • Correct for Dilution: The addition of ligand stock solution slightly dilutes the sample. Correct the measured fluorescence at each point (Fcorr) using the formula: Fcorr = Fobs * [(Vinitial + Vadded) / Vinitial] where V is the volume.

  • Correct for Inner Filter Effect: If the control experiment showed a significant inner filter effect, correct the data. A common method is to use the ratio of fluorescence from the control titration (NTT + Ligand) to the initial fluorescence of NTT alone (FNTT,0): Ffinal = Fcorr * (FNTT,0 / FNTT,ligand)

  • Calculate Fractional Change: Calculate the fractional change in fluorescence (ΔF/F0) or the fraction of NTT bound at each ligand concentration.

  • Plot and Fit: Plot the final, corrected fluorescence intensity (or fractional change) as a function of the total ligand concentration. Fit the data to a suitable binding model using non-linear regression software (e.g., GraphPad Prism, Origin). For a simple 1:1 competitive interaction, the IC50 (the concentration of ligand that displaces 50% of NTT) can be determined.

  • Calculate Kd: Convert the IC50 to the Kd for the ligand using the Cheng-Prusoff equation: Kd = IC50 / (1 + [NTT] / Kd,NTT) where [NTT] is the concentration of the probe and Kd,NTT is the dissociation constant of NTT for the protein (which must be determined independently via a direct titration of NTT to the protein).

ParameterTypical Range/ValueRationale
Protein Concentration 50 - 500 nMShould be below the Kd for accurate measurement, but high enough for a good signal-to-noise ratio.
NTT Concentration 1 - 10 µMShould be around its Kd for the protein to ensure sufficient binding and sensitivity to displacement.
Excitation Wavelength 290 - 295 nmTargets the indole moiety of NTT.
Emission Wavelength 330 - 450 nmCapture the peak of the blue-shifted emission upon binding.
Slit Widths (Ex/Em) 5 nm / 5 nmA good compromise between signal intensity and spectral resolution.
Temperature 25 °C (or physiological 37 °C)Must be kept constant to ensure thermodynamic parameters are stable.
Final DMSO/Ethanol % < 2% (v/v)High concentrations of organic solvents can denature the protein.
Incubation Time 2 - 5 min per additionAllows the binding equilibrium to be reached before measurement.
Table 1: Typical Experimental Parameters for an NTT Competition Assay

Troubleshooting and Advanced Considerations

  • No Fluorescence Change: The ligand may not bind to the same site as NTT or may not induce a conformational change that affects the NTT site. Alternatively, the Kd may be too weak (or too strong) to be measured in the accessible concentration range.

  • Protein Aggregation: High concentrations of protein or ligand can sometimes cause aggregation, leading to light scattering and noisy data. Centrifuge samples before use and monitor scattering at a non-absorbing wavelength.

  • Fluorescence Increase on Ligand Addition: This can occur if the ligand binds allosterically and increases the affinity of the protein for NTT, or if the ligand itself is fluorescent. Always run a spectrum of the ligand alone.

  • Complementary Techniques:

    • Circular Dichroism (CD): While NTT fluorescence reports on the local environment of a binding pocket, CD spectroscopy provides information on global changes in the protein's secondary structure (e.g., alpha-helix, beta-sheet content).[12][13] Combining these techniques can distinguish between local and global conformational changes.[14]

    • Nuclear Magnetic Resonance (NMR): For high-resolution structural information, NMR can identify the specific residues in the protein that are perturbed upon NTT or ligand binding, providing an atomic-level map of the binding site.[15][16]

Conclusion

N-tosyl-L-tryptophan is a versatile and highly sensitive extrinsic probe that serves as a powerful tool in the arsenal of protein scientists and drug developers. Its ability to report on the hydrophobicity of its local environment allows for the straightforward mapping of binding pockets, the robust quantification of ligand binding affinities, and the real-time monitoring of protein conformational changes. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively leverage NTT to gain critical insights into the structure-function relationships of their proteins of interest.

References

  • Hawe, A., Sutter, M., & Jiskoot, W. (2008). Extrinsic Fluorescent Dyes as Tools for Protein Characterization. Pharmaceutical Research, 25(7), 1487–1499. [Link]

  • PubMed. (2008). Extrinsic fluorescent dyes as tools for protein characterization. PubMed. [Link]

  • Shvadchak, V. V., & Yushchenko, D. A. (2009). Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions. Current Protein & Peptide Science, 10(2), 145-157. [Link]

  • ResearchGate. (n.d.). Extrinsic Fluorescent Dyes as Tools for Protein Characterization | Request PDF. ResearchGate. [Link]

  • Mizuguchi, M., & Kloczkowski, A. (2024). Fluorescence-Based Protein Stability Monitoring—A Review. International Journal of Molecular Sciences, 25(3), 1764. [Link]

  • Woody, R. W. (1994). Contributions of tryptophan side chains to the far-ultraviolet circular dichroism of proteins. European Biophysics Journal, 23(4), 253-262. [Link]

  • Wallace, B. A. (1986). Circular Dichroism Studies of Tryptophan Residues in Gramicidin. DTIC. [Link]

  • Heilman, J., & Cohlberg, J. A. (1979). Circular dichroism and fluorescence studies on the binding of ligands to the alpha subunit of tryptophan synthase. Journal of Biological Chemistry, 254(14), 6590-6597. [Link]

  • Mediomics. (n.d.). L-Tryptophan Fluorescence Assay Principle. Assay Protocol. [Link]

  • Coin, I. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Stoner, H. B., & Elson, P. M. (1976). The binding of L-tryptophan to serum albumins in the presence of non-esterified fatty acids. Biochemical Pharmacology, 25(2), 209-215. [Link]

  • ResearchGate. (n.d.). Circular dichroism plots of (a) pure DL-, D-, and L-Tryptophan-10 mM... ResearchGate. [Link]

  • Wi, S., Sun, H., & Oldfield, E. (2001). Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Study. Journal of the American Chemical Society, 123(29), 7149-7158. [Link]

  • Ranucci, E., et al. (2019). and d,l-Tryptophan-Based Polyamidoamino Acids: pH-Dependent Structuring and Fluorescent Properties. Polymers, 11(3), 543. [Link]

  • McMenamy, R. H., & Oncley, J. L. (1958). The specific binding of L-tryptophan to serum albumin. The Journal of biological chemistry, 233(5), 1436–1447. [Link]

  • Unknown. (n.d.). Intrinsic Fluorescence. Unknown Source. [Link]

  • Engelkamp, H., & Christianen, P. C. M. (2013). Hands On: Using Tryptophan Fluorescence Spectroscopy to Study Protein Structure. Methods and Applications in Fluorescence, 1(2). [Link]

  • Fonin, A. V., et al. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3254. [Link]

  • National MagLab. (2022). Imaging Enzyme Active Site Chemistry Using Multiple Fields up to 35.2T. National High Magnetic Field Laboratory. [Link]

  • Ramesh, V., & Nagaraja, V. (1996). 1H-NMR characterization of L-tryptophan binding to TRAP, the trp RNA-binding attenuation protein of Bacillus subtilis. Protein science : a publication of the Protein Society, 5(11), 2400–2404. [Link]

  • Whyte, B. (2022). Tryptophan Fluorescence: nature's probe. BMG LABTECH. [Link]

  • Oue, S., et al. (2005). Conformational Changes in the tryptophan synthase from a hyperthermophile upon alpha2beta2 complex formation: crystal structure of the complex. Journal of Biochemistry, 138(2), 205-214. [Link]

  • ZONTAL. (n.d.). How to identify active sites in enzymes with language models? ZONTAL. [Link]

Sources

Troubleshooting & Optimization

N-tosyl-L-tryptophan synthesis low yield troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Purity in N-Tosylation of L-Tryptophan Ticket ID: CHEMSUP-TRP-TS-001 Responder: Dr. A. Vance, Senior Application Scientist

Diagnostic Matrix: Rapid Triage

Before altering your entire workflow, cross-reference your observation with this diagnostic table to identify the likely failure mode.

SymptomProbable CauseTechnical ExplanationCorrective Action
Yield < 40% Hydrolysis of TsClTsCl hydrolyzes to p-toluenesulfonic acid (TsOH) faster than it reacts with the amine if pH is too high or temp is too high.Cool to 0°C during addition. Increase TsCl equivalents to 1.2–1.5.
Product is Oily/Sticky Impurity EntrapmentRapid acidification traps unreacted TsCl or TsOH within the precipitate lattice.Slow acidification with vigorous stirring. Recrystallize from aqueous EtOH.
Starting Material Recovered pH DriftAs HCl is generated, pH drops below the amine

(

), protonating the amine and stopping the reaction.
Monitor pH continuously. Maintain pH > 10 using NaOH or

.
Double Spot on TLC Indole SulfonylationUse of strong bases (e.g., NaH) or high pH (>12) deprotonates the indole nitrogen (

).
Limit Base Strength. Use mild Schotten-Baumann conditions (aq. NaOH/Ether). Avoid anhydrous strong bases.
Purple/Red Coloration Indole OxidationAcid-catalyzed dimerization of tryptophan or oxidation during workup.Degas solvents. Perform acidification at

.

Deep Dive: Technical Q&A

Q1: "I followed the standard Schotten-Baumann protocol, but I mostly recovered unreacted Tryptophan. Why?"

The Scientist's Insight: This is almost always a pH-Kinetic mismatch . The reaction relies on the nucleophilicity of the


-amino group. L-Tryptophan is zwitterionic. To react with Tosyl Chloride (TsCl), the amine must be deprotonated (free base form).
  • The Trap: The reaction generates HCl as a byproduct. This neutralizes your base. If the pH drops below 9.5, the amine becomes protonated (

    
    ) and loses nucleophilicity.
    
  • The Fix: You must maintain the system at pH 10–11 . Do not rely on the initial calculation of base equivalents. Use a pH meter or phenolphthalein indicator and add base dropwise simultaneously with the TsCl addition to neutralize the generated acid.

Q2: "My product oils out instead of precipitating as a white solid. How do I fix this?"

The Scientist's Insight: N-Tosyl amino acids are notorious for "oiling out" if they contain trace impurities (specifically unreacted TsCl or TsOH) or if the solvent composition is near the metastable limit.

  • The Fix (Immediate): If you have an oil, do not toss it.

    • Decant the supernatant.

    • Dissolve the oil in a minimum amount of Ethyl Acetate.

    • Wash with 1N HCl (remove unreacted Trp) and Water (remove TsOH).

    • Dry organic layer, evaporate.[1]

    • Recrystallization: Dissolve in hot Ethanol, then add warm water until slightly turbid. Let it cool very slowly to room temperature, then

      
      . Scratch the glass to induce nucleation.[2]
      
Q3: "How do I ensure I don't tosylate the Indole nitrogen?"

The Scientist's Insight: Regioselectivity is controlled by


 differences.
  • 
    -Ammonium 
    
    
    
  • Indole N-H

    
    
    Under aqueous basic conditions (NaOH, 
    
    
    
    ), the hydroxide ion is not strong enough to deprotonate the indole nitrogen effectively. Therefore, the indole remains neutral and non-nucleophilic.
  • Critical Warning: Do not use Sodium Hydride (NaH) or anhydrous conditions with strong bases, as this will lead to

    
    -ditosyl-L-tryptophan. Stick to the aqueous/organic biphasic system.
    

Optimized Protocol: The "Gold Standard"

Based on modified procedures from McChesney & Swann (1937) and modern peptide synthesis standards.

Reaction Scale: 10 mmol L-Tryptophan

Reagents
  • L-Tryptophan: 2.04 g (10 mmol)

  • p-Toluenesulfonyl Chloride (TsCl): 2.29 g (12 mmol) [1.2 eq]

  • 1N NaOH (aqueous)

  • Diethyl Ether (or Acetone for single-phase variant)

  • 1N HCl (for acidification)

Step-by-Step Workflow
  • Dissolution: In a 100 mL round-bottom flask, dissolve L-Tryptophan in 20 mL of 1N NaOH (2 eq).

    • Note: The solution must be clear. 2 equivalents are needed: 1 for the carboxylate, 1 to deprotonate the amine.

  • Preparation of Electrophile: Dissolve TsCl in 15 mL of Diethyl Ether (or Acetone).

  • The Critical Addition (0°C):

    • Place the aqueous Trp solution in an ice bath (

      
      ).
      
    • Add the TsCl solution dropwise over 20 minutes with vigorous stirring.

    • Simultaneously , monitor pH. If it drops below 10, add additional 1N NaOH to maintain alkalinity.

  • Reaction Phase: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours.

    • Check: The ether layer (top) contains excess TsCl. The aqueous layer (bottom) contains the product (as sodium salt).

  • Separation: Transfer to a separatory funnel.

    • Discard the organic (ether) layer (removes unreacted TsCl).

    • Keep the aqueous layer.[3]

  • Precipitation (The Art):

    • Cool the aqueous layer to

      
      .
      
    • Acidify dropwise with 1N HCl to pH 2–3.

    • Observation: The product should precipitate as a white solid. If it oils, see Q2 above.

  • Filtration: Filter the solid, wash with ice-cold water (removes TsOH and salts).

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Visual Workflow & Logic Flow

The following diagram illustrates the decision-making process during the synthesis to ensure high yield.

G Start Start: L-Tryptophan + 2 eq NaOH Add_TsCl Add TsCl (1.2 eq) in Ether/Acetone Start->Add_TsCl Check_pH Check pH > 10? Add_TsCl->Check_pH Add_Base Add 1N NaOH Check_pH->Add_Base No (<10) Stir_RT Stir 4 hrs @ RT Check_pH->Stir_RT Yes Add_Base->Check_pH Sep_Funnel Separatory Funnel: Separate Layers Stir_RT->Sep_Funnel Discard_Org Organic Layer: Contains excess TsCl (DISCARD) Sep_Funnel->Discard_Org Keep_Aq Aqueous Layer: Contains Product Salt Sep_Funnel->Keep_Aq Acidify Acidify to pH 2-3 (Dropwise HCl) Keep_Aq->Acidify Precipitate Form: Solid or Oil? Acidify->Precipitate Filter Filter & Wash (Cold Water) Precipitate->Filter Solid Rescue_Oil Rescue Protocol: Dissolve in EtOAc -> Wash -> Recrystallize (EtOH/H2O) Precipitate->Rescue_Oil Oil Final Final Product: N-Tosyl-L-Tryptophan Filter->Final Rescue_Oil->Final

Caption: Logic flow for N-Tosyl-L-Tryptophan synthesis, highlighting critical pH checkpoints and oil-rescue pathways.

References

  • McChesney, E. W., & Swann, W. K. (1937). The preparation of N-benzenesulfonyl- and N-p-toluenesulfonyl-amino acids. Journal of the American Chemical Society, 59(6), 1116–1118.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Refer to Chapter on Sulfonamides).

  • BenchChem Technical Support. (2025). Removal of Tosyl-Containing Byproducts: Purification Protocols.

Sources

Optimizing the tosylation reaction of L-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing the


-Tosylation of L-Tryptophan 

Executive Summary & Reaction Overview

Objective: Synthesis of


-tosyl-L-tryptophan (Tos-Trp-OH) via the Schotten-Baumann reaction.
Context:  The tosyl group serves as a robust sulfonamide protecting group for the 

-amine, offering stability against acid and base hydrolysis typically used in peptide synthesis, while influencing the crystallinity and solubility of the tryptophan derivative. Core Challenge: The primary difficulty lies in balancing the reactivity of the amine with the hydrolysis of

-toluenesulfonyl chloride (TsCl) in aqueous alkaline media, while preventing racemization and regioselective side reactions at the indole nitrogen (

).

Standard Operating Procedure (SOP)

Protocol: Aqueous Alkaline Schotten-Baumann Tosylation [1]

This optimized protocol utilizes a biphasic system to maximize yield and minimize TsCl hydrolysis.

Reagents:

  • L-Tryptophan (1.0 equiv)

  • 
    -Toluenesulfonyl chloride (TsCl) (1.2 – 1.5 equiv)
    
  • Sodium Hydroxide (NaOH) (2.0 – 2.5 equiv total)

  • Solvent System: Water / Diethyl Ether (or THF/Acetone for solubility)

Step-by-Step Workflow:

  • Dissolution: Dissolve L-Tryptophan in 1N NaOH (1.1 equiv). Ensure the pH is

    
     10–11.
    
    • Technical Note: The amino acid exists as a sodium salt. The indole proton (pKa

      
       17) remains protonated under these conditions.
      
  • Reagent Addition: Cool the solution to 0–5°C. Add TsCl dissolved in a minimal amount of ether or acetone dropwise over 30 minutes.

    • Optimization: Simultaneous addition of a second portion of NaOH (1.1 equiv) is often required to neutralize the HCl generated and maintain pH > 9.

  • Reaction Phase: Stir vigorously at room temperature (20–25°C) for 4–12 hours.

    • Monitoring: Check pH periodically. If pH drops below 9, add dilute NaOH to restore it.

  • Work-up:

    • Extract the alkaline reaction mixture with diethyl ether (2x) to remove unreacted TsCl and neutral byproducts.

    • Acidification: Cool the aqueous layer to 0°C and acidify carefully with 2N HCl to pH 2–3.

    • Precipitation: The product (

      
      -tosyl-L-tryptophan) typically precipitates as a white solid.
      
  • Purification: Filter the solid, wash with cold water, and recrystallize from aqueous ethanol if necessary.

Visualization: Reaction Workflow & Pathway

TosylationWorkflow Start Start: L-Trp + 1N NaOH TsCl_Add Add TsCl (in Ether/Acetone) Maintain 0-5°C Start->TsCl_Add Solubilization Reaction Reaction Phase Maintain pH 9-10 RT, 4-12h TsCl_Add->Reaction Schotten-Baumann Extraction Wash with Ether (Removes excess TsCl) Reaction->Extraction Work-up Acidification Acidify Aqueous Layer (HCl to pH 2-3) Extraction->Acidification Aqueous Phase Product Precipitation of N-alpha-Tosyl-L-Trp Acidification->Product Crystallization

Caption: Optimized Schotten-Baumann workflow for N-alpha-tosylation of L-Tryptophan.

Troubleshooting Guide

Table 1: Common Failure Modes & Solutions

SymptomProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of TsCl before reaction.Increase TsCl equivalents (up to 1.5x). Ensure TsCl is dissolved in an organic solvent (acetone/THF) and added slowly to keep local concentration low relative to the amine.
Oily/Sticky Product Presence of unreacted TsCl or impurities.[2]Ether Wash: Before acidification, thoroughly wash the basic aqueous layer with diethyl ether. This removes neutral organic impurities like TsCl and Tosyl anhydride.
Racemization High pH (>12) or High Temp.Control pH: Maintain pH between 9 and 10. Avoid heating above 25°C. Use a pH-stat or add base dropwise.
Indole Protection (

-Tosyl)
Use of strong base (NaH) or Phase Transfer Catalysts.Stick to Aqueous NaOH: The indole nitrogen is not nucleophilic enough to react with TsCl in aqueous NaOH/Water mixtures. Avoid anhydrous conditions with strong bases.
Product not precipitating pH not low enough during workup.Check pH: The tosyl group increases the acidity of the carboxylic acid. Ensure pH is adjusted to

2–3 (Congo Red indicator).

Technical Q&A (FAQs)

Q1: Why is the pH control critical in this reaction? A: The reaction is a competition between the amine nucleophile (L-Trp) and the hydroxide ion (


) for the electrophilic sulfonyl chloride.
  • pH < 9: The amine is protonated (

    
    ) and non-nucleophilic. Reaction stalls.
    
  • pH > 11: Hydrolysis of TsCl by

    
     becomes the dominant pathway, consuming the reagent before it can react with tryptophan.
    
  • Optimization: Maintaining pH 9–10 ensures the amine is free (

    
    ) while minimizing TsCl hydrolysis [1].
    

Q2: Can I use Pyridine instead of NaOH? A: Yes, pyridine acts as both solvent and base. However, for L-tryptophan, the aqueous Schotten-Baumann method is preferred because:

  • L-Trp is poorly soluble in pure organic solvents.

  • Pyridine removal can be difficult and may require acidic washes that complicate the isolation of the acid-sensitive product.

  • Recommendation: Use pyridine only if you are tosylating an ester of tryptophan (e.g., L-Trp-OMe), where solubility in DCM/Pyridine is better.

Q3: How do I prevent the formation of the Ditosyl derivative (


-di-tosyl)? 
A:  In aqueous alkaline conditions, the indole nitrogen is very weakly acidic (pKa ~17) and remains protonated and non-nucleophilic. 

-tosylation typically requires a stronger base (like NaH in DMF) or phase-transfer catalysis [2]. By adhering strictly to the aqueous NaOH protocol, you kinetically favor the

-amine reaction.

Q4: My product is colored (pink/brown). What happened? A: Tryptophan is sensitive to oxidation, especially under acidic conditions or light exposure.

  • Fix: Perform the reaction in the dark or low light.

  • Fix: Ensure the acidification step is done with cold HCl and not prolonged. Add a pinch of sodium metabisulfite during workup if oxidation is persistent.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[3][4] Available at: [Link]

  • Protection of Indoles.Greene's Protective Groups in Organic Synthesis. (General reference for N-indole protection stability).
  • Synthesis of Tosyl-Amino Acids.Vogel's Textbook of Practical Organic Chemistry.

Sources

Technical Guide: Preventing Racemization in N-Tosyl-L-Tryptophan Synthesis

[1]

Core Directive & Executive Summary

The Challenge: Synthesizing N-tosyl-L-tryptophan (N-Ts-Trp) presents a dual challenge: preserving the stereochemical integrity of the


1

The Solution: The Schotten-Baumann method (biphasic aqueous/organic system) is the gold standard for this transformation. By maintaining a controlled alkaline pH in the aqueous phase while the acylating agent (tosyl chloride) remains in the organic phase, you minimize the formation of the oxazolone intermediate—the primary driver of racemization.

Critical Success Factors:

  • Temperature Control: Reaction must be kept at

    
     during addition.
    
  • Base Selection: Use Sodium Carbonate (

    
    ) rather than Sodium Hydroxide (
    
    
    ) to prevent
    
    
    -tosylation.
  • pH Monitoring: Maintain pH 9–10; exceeding pH 11 risks racemization and indole attack.[2]

Mechanism of Racemization

Understanding why racemization occurs is the first step to prevention.[2] In

5(4H)-oxazolone (azlactone)2
The Oxazolone Pathway

When the amino group is acylated (tosylated) and the carboxyl group is activated (or in the presence of strong base), the carbonyl oxygen of the amide can attack the carboxyl carbon, forming a 5-membered oxazolone ring. The hydrogen on the


2122
Visualizing the Pathway

RacemizationMechanismcluster_preventionPrevention ZoneL_TrpL-TryptophanN_Ts_TrpN-Tosyl-L-Trp(Desired Product)L_Trp->N_Ts_Trp TsCl, Na2CO3(Controlled pH)OxazoloneOxazoloneIntermediateN_Ts_Trp->Oxazolone Excess Base / HeatActivationEnolPlanar Enol(Achiral)Oxazolone->Enol -H+ (Base)RacemicRacemic Mixture(DL-N-Tosyl-Trp)Enol->Racemic +H+ (Non-selective)

Figure 1: The primary racemization pathway via oxazolone formation.[2] Keeping conditions mild prevents the red pathway.

Optimized Synthesis Protocol

This protocol uses a modified Schotten-Baumann procedure designed to protect the indole ring and the chiral center.

Reagents & Equipment
  • Substrate: L-Tryptophan (High purity, >99% ee)

  • Reagent: p-Toluenesulfonyl chloride (TsCl) (Recrystallized if old; impurities promote side reactions)[1][2]

  • Base: Sodium Carbonate (

    
    )[2]
    
  • Solvent: Water / Acetone (1:1 ratio) or Water / Dioxane[2]

  • Acid: 1N HCl (for precipitation)[2]

Step-by-Step Workflow

Step 1: Solubilization Dissolve L-Tryptophan (1.0 eq) and

2
  • Why:

    
     provides a pH of ~10.5, sufficient to deprotonate the amino group (
    
    
    ) without being strong enough to deprotonate the indole nitrogen (
    
    
    ).[2]

Step 2: Controlled Addition (Critical) Cool the solution to


2dropwise
  • Why: The reaction is exothermic.[2] Heat accelerates oxazolone formation.[2] Slow addition ensures TsCl reacts with the amine before it can hydrolyze or react with the indole.[2]

Step 3: Reaction Maintenance Stir at Room Temperature (RT) for 4–6 hours. Monitor pH; if it drops below 8, add small amounts of

2
  • Checkpoint: The solution should remain clear or slightly cloudy.[2] A heavy precipitate early on indicates unreacted TsCl or rapid hydrolysis.[2]

Step 4: Workup & Isolation

  • Wash: Extract the alkaline aqueous solution with diethyl ether or ethyl acetate (

    
    ).
    
    • Why: This removes unreacted TsCl and any non-acidic impurities (like sulfonamides formed from impurities).[2] The product stays in the water phase as the sodium salt.

  • Acidification: Cool the aqueous layer to

    
    . Slowly add 1N HCl until pH 2–3.
    
    • Observation: The product will precipitate as a white solid.[2]

    • Caution: Do not use concentrated HCl; local heating can cause hydrolysis of the sulfonamide bond or racemization.[2]

Step 5: Purification (Recrystallization) Recrystallize from aqueous acetic acid or ethanol/water .[2]

  • Technique: Dissolve in minimum hot ethanol, then add warm water until turbid.[2] Cool slowly to

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Melting Point / Wide Range Partial racemization or water retention.[1]Dry sample thoroughly under vacuum over

.[2] If MP is still low, check ee% via Chiral HPLC.[2]
Oily Product (Won't Crystallize) Presence of

-tosyl byproduct or residual solvent.[2]
Triturate the oil with hexanes to induce crystallization.[2] If

-tosyl is present (check NMR), hydrolyze it by stirring in mild aqueous NaOH (0.5N) for 1h, then re-acidify.[2]
Low Yield Hydrolysis of TsCl before reaction.[2]Ensure TsCl is dissolved in acetone and added slowly. Do not add solid TsCl directly to water.[2]
Extra Spots on TLC

-ditosyl tryptophan.[2]
The indole nitrogen was tosylated.[2][3] This happens if pH > 11 or excess TsCl was used.[2] Reduce base strength (use

) and limit TsCl to 1.1 eq.[2]

Analytical Validation (QA/QC)

Do not rely on melting point alone.[2] Use these methods to validate "prevention of racemization."

Chiral HPLC (The Gold Standard)
  • Column: Chiralpak AD-H or OD-H (Daicel).[1][2]

  • Mobile Phase: Hexane : Isopropanol : TFA (e.g., 90:10:0.1).[2]

  • Detection: UV at 280 nm (Tryptophan absorption).[2]

  • Expectation: Two distinct peaks for L and D enantiomers.[2] Calculate Enantiomeric Excess (

    
    ).[2]
    
Specific Rotation

Compare your product to literature values.

  • Standard L-Trp:

    
     (water).[1][2][4]
    
  • N-Tosyl-L-Trp: Expect a negative rotation in polar solvents, but values vary by concentration/solvent.[1]

  • Note: A reading of

    
     indicates complete racemization.[2]
    
1H-NMR (Side Reaction Check)

Check the indole region (7.0–7.6 ppm).[2]

  • N-H Signal: A broad singlet around 10.8–11.0 ppm indicates the indole nitrogen is free (desired).[2]

  • Missing N-H: If this signal is absent and aromatic integration is higher, you have tosylated the indole ring.[2]

Decision Tree for Synthesis

WorkflowStartStart: L-Trp + TsClBaseChoiceSelect Base:Na2CO3 (Recommended) vs NaOHStart->BaseChoiceTempControlCool to 0-5°CAdd TsCl dropwiseBaseChoice->TempControlPrevent side reactionsMonitorMonitor pH (9-10)Check for precipitatesTempControl->MonitorWorkupWash aq. layer with EtOAcAcidify to pH 2Monitor->WorkupAnalysisAnalyze Product(HPLC / NMR)Workup->AnalysisDecisionIs Indole NH presentin NMR?Analysis->DecisionSuccessSuccess:Pure N-Tosyl-L-TrpDecision->SuccessYes (10.8 ppm)ReprocessReprocess:Mild Hydrolysis (0.5N NaOH)Decision->ReprocessNo (N-in-Tosyl)

Figure 2: Operational workflow for ensuring purity and correcting indole side-reactions.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. 3rd Ed.[2] Wiley-Interscience.[1][2] (Standard protocols for N-tosylation and stability).

  • Schotten, C. (1884).[2] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.

  • Benoiton, N. L. (1983).[2] "Racemization in Peptide Synthesis". The Peptides: Analysis, Synthesis, Biology, Vol 5.[2] Academic Press.[2] (Mechanistic details on oxazolone formation).

  • PubChem. (2025).[2][4][5] L-Tryptophan Compound Summary. National Center for Biotechnology Information.[2] [2]

  • BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis.

Technical Support Center: Troubleshooting Protein Aggregation in Ligand Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, field-proven insights into identifying, understanding, and mitigating protein aggregation in ligand binding assays. As Senior Application Scientists, we understand that protein aggregation can compromise assay results, leading to loss of therapeutic efficacy, increased immunogenicity risk, and reduced product shelf life[1]. This resource provides in-depth troubleshooting strategies in a direct question-and-answer format to help you maintain the integrity of your experiments.

FAQs: Quick Answers to Common Problems

Q1: My assay signal is suddenly low and inconsistent. Could this be protein aggregation?

A: Yes, this is a classic sign of aggregation. When proteins aggregate, the concentration of active, monomeric protein available to bind the ligand decreases, leading to a loss of biological activity and inconsistent signals[1]. You may also observe visible turbidity or precipitates in your sample[1].

Q2: What is the fastest way to check if my protein is aggregating?

A: A quick visual inspection for turbidity is the first step. For a more definitive and rapid assessment, Dynamic Light Scattering (DLS) can measure the size distribution of particles in your solution in minutes with minimal sample consumption, making it highly effective for detecting large aggregates[2][3].

Q3: My protein looks clear, but I still suspect aggregation. Is this possible?

A: Absolutely. Soluble aggregates, such as dimers and oligomers, are common and not visible to the naked eye[4]. These smaller aggregates can significantly interfere with binding kinetics. Techniques like Size-Exclusion Chromatography (SEC) are required to detect and quantify these soluble species[4][5][6][7][8][9].

Q4: I have to freeze my protein. How can I prevent aggregation during freeze-thaw cycles?

A: Repeated freeze-thaw cycles are a major cause of aggregation[1]. To mitigate this, aliquot your protein into single-use volumes to avoid repeated cycling[1][10]. When freezing, consider adding a cryoprotectant like glycerol (10-50%) to prevent the formation of damaging ice crystals[10][11][12][13]. For highly stable proteins, lyophilization (freeze-drying) is another option for long-term storage[13].

Q5: What is the single most important buffer component to optimize for preventing aggregation?

A: While there is no universal solution, pH is the most critical starting point[1][14]. Proteins are often least soluble at their isoelectric point (pI). Adjusting the buffer pH to be at least one unit away from the pI can significantly improve solubility and prevent aggregation by maintaining a net surface charge that promotes repulsion between protein molecules[11].

In-Depth Troubleshooting Guides

Section 1: Identifying and Characterizing Protein Aggregation

This section provides a deeper dive into the methods used to confirm and characterize protein aggregates, which can range from small, soluble dimers to large, insoluble structures[4]. Since no single technique can cover the entire size range, a combination of methods is often necessary[4][15].

Q: How can I definitively identify and quantify aggregates in my protein sample?

A: A multi-faceted approach using orthogonal techniques is recommended for a comprehensive analysis[15].

  • Visual Inspection & UV-Vis Spectroscopy: The simplest method is to check for visible turbidity[16][17]. This can be quantified using a UV-Vis spectrophotometer. An increase in absorbance at higher wavelengths (e.g., 350 nm) is indicative of light scattering from large aggregates[5].

  • Size-Exclusion Chromatography (SEC): SEC is the gold-standard and most widely used method for separating and quantifying soluble aggregates like dimers and oligomers based on their hydrodynamic size[5][6][8][9][18]. Larger molecules are excluded from the pores of the chromatography resin and elute first[6]. It is highly reproducible and can resolve monomers from higher-order species in minutes[5][18].

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures fluctuations in scattered light caused by the Brownian motion of particles in solution to determine their size distribution[19][20]. It is extremely sensitive to the presence of even small amounts of large aggregates and is ideal for rapid quality control checks[2][3][20].

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can identify disulfide-linked aggregates. By comparing non-reduced and reduced samples, the presence of higher molecular weight bands in the non-reduced lane indicates aggregation via disulfide bonds[21].

Logical Workflow for Aggregation Detection

The following diagram outlines a logical workflow for identifying and confirming the presence of protein aggregates.

Aggregation_Detection_Workflow cluster_0 Initial Observation cluster_1 Preliminary Checks cluster_2 Definitive Characterization cluster_3 Conclusion Observe Observe Assay Anomaly (Low Signal, Poor Reproducibility) Visual Visual Inspection (Turbidity, Precipitate) Observe->Visual Start Here UV_Spec UV-Vis Scan (Abs at 350nm) Visual->UV_Spec If clear DLS Dynamic Light Scattering (DLS) (Detects large aggregates) UV_Spec->DLS If A350 is high or inconclusive SEC Size-Exclusion Chromatography (SEC) (Quantifies soluble oligomers) DLS->SEC If polydisperse or large species present SDS_PAGE SDS-PAGE (non-reducing) (Identifies disulfide-linked aggregates) SEC->SDS_PAGE For orthogonal confirmation Confirm Aggregation Confirmed SEC->Confirm SDS_PAGE->Confirm

Caption: Troubleshooting workflow for detecting protein aggregation.

Section 2: Investigating the Root Causes of Aggregation

Protein aggregation is often triggered by environmental stresses that cause the protein to unfold or partially unfold, exposing hydrophobic regions that then associate with each other[1][22][23]. Understanding the cause is key to developing an effective solution.

Mechanism of Protein Aggregation

The pathway from a stable, native protein to an insoluble aggregate involves several steps, as illustrated below. The goal of troubleshooting is to keep the protein in its native, monomeric state.

Aggregation_Mechanism Native Native Monomer Unfolded Partially or Fully Unfolded Monomer Native->Unfolded Stress (pH, Temp, Shear) Unfolded->Native Refolding Soluble Soluble Oligomers (Dimers, Trimers, etc.) Unfolded->Soluble Self-Association (Reversible/Irreversible) Insoluble Insoluble Aggregates (Visible Precipitate) Soluble->Insoluble Further Growth

Caption: General mechanism of protein aggregation from stress.

Q: My protein seems to aggregate during the assay itself. What are the common in-assay triggers?

A: Several factors during an assay can induce aggregation:

  • High Protein Concentration: Many binding assays require concentrating the protein, which increases the likelihood of intermolecular interactions and aggregation[1][12][22].

  • Buffer Conditions (pH and Ionic Strength): The assay buffer may not be optimal for your specific protein. If the pH is near the protein's isoelectric point (pI), the net charge on the protein is close to zero, minimizing electrostatic repulsion and promoting aggregation[1]. Similarly, very low ionic strength can fail to screen charges, while very high ionic strength can "salt out" the protein[11][17].

  • Temperature: Elevated temperatures used during incubation steps can increase the rate of unfolding and aggregation[1][24]. Even mild heat stress can be problematic[1].

  • Mechanical Stress: Agitation during mixing steps, pumping through fluidics systems, or even repeated pipetting can introduce shear forces that cause proteins to denature and aggregate[1][23].

  • Surface Interactions: Proteins can adsorb to the surfaces of microplates, pipette tips, and vials. This interaction can cause partial unfolding and trigger aggregation[1][25][26]. This is particularly true for hydrophobic surfaces.

Q: Could my protein's intrinsic properties be the problem?

A: Yes, the primary amino acid sequence is a crucial factor. Proteins with a high abundance of hydrophobic amino acids are more prone to aggregation when these residues become exposed[1][22]. Additionally, post-translational modifications, such as glycosylation, can play a role in stability; improper or absent glycosylation can lead to instability and aggregation[22].

Section 3: Mitigation and Prevention Strategies

Once aggregation is identified and potential causes are considered, the next step is to systematically optimize your experimental conditions.

Q: How can I optimize my buffer to prevent aggregation?

A: Buffer optimization is a powerful, multi-parameter approach to enhancing protein stability.

  • Adjust pH: As a rule of thumb, ensure your buffer pH is at least 1 unit above or below your protein's pI[11].

  • Modify Ionic Strength: Systematically screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl). The optimal concentration will balance charge screening and prevent salting-out effects[11][17].

  • Test Different Buffer Systems: Not all buffers are equal, even at the same pH and ionic strength. Buffer ions can interact directly with the protein surface, modulating stability[27][28][29]. Consider screening buffers like phosphate, histidine, and Tris to find the most stabilizing one[1][30].

Q: What are "excipients" and how can they help stabilize my protein?

A: Excipients are additives included in the formulation to protect the protein's structure and prevent aggregation[14][25][31]. They work through various mechanisms, and screening is often required to find the most effective combination for your protein[1][26].

Excipient CategoryExamplesConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol, Sorbitol5-10% (w/v) or 25-50% for glycerolPreferentially excluded from the protein surface, which strengthens the hydration shell and stabilizes the native, folded state[1][11][26].
Amino Acids Arginine, Glutamate, Proline50-500 mMCan suppress aggregation by binding to hydrophobic patches or screening charges, thereby increasing solubility[1][11][17][31].
Surfactants Polysorbate 20/80 (Tween), CHAPS0.01-0.1% (v/v)Non-ionic or zwitterionic detergents that prevent surface-induced aggregation by coating surfaces or the protein itself, reducing adsorption and unfolding[1][11][17][25].
Reducing Agents DTT, β-mercaptoethanol, TCEP1-5 mMPrevent the formation of non-native disulfide bonds, which can lead to covalent aggregation[10][11][16][17]. TCEP is often more stable over time.

Q: Beyond buffer formulation, what other handling practices should I adopt?

A: Proper protein handling and storage are critical for preventing aggregation.

  • Minimize Agitation: Use gentle mixing methods instead of vigorous vortexing[1].

  • Control Temperature: Perform purification and handling steps at 4°C whenever possible to reduce the rate of potential degradation[12]. For long-term storage, -80°C is generally preferred over -20°C[10][11][13].

  • Use Low-Binding Plastics: Utilize siliconized or low-protein-binding microplates and pipette tips to minimize surface adsorption[1].

  • Maintain Low Concentration: Whenever possible, work with the lowest protein concentration that your assay allows. If a high concentration is necessary, ensure the buffer contains stabilizing excipients[1][12].

  • Add a Ligand: If your protein has a known binding partner or ligand, its presence can stabilize the native conformation and prevent aggregation that originates from an unfolded or partially folded state[11][17].

Experimental Protocols

Protocol 1: Analysis of Soluble Aggregates by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution, making it the preferred method for quantifying aggregates[9].

Objective: To separate and quantify monomer, dimer, and higher-order soluble aggregates.

Materials:

  • HPLC or FPLC system with a UV detector

  • SEC column appropriate for the molecular weight range of your protein (e.g., a 250–300 Å pore size is typical for antibodies)[6]

  • Mobile Phase: A well-filtered and degassed buffer in which the protein is stable (e.g., Phosphate Buffered Saline, pH 7.4). It is often necessary to include salt (e.g., 150-300 mM NaCl) to suppress ionic interactions between the protein and the column matrix[18][32].

  • Protein sample, filtered through a 0.2 µm filter.

Methodology:

  • System Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

  • Sample Injection: Inject a defined volume and mass of your protein sample. Avoid column overloading, as this can lead to peak distortion and poor resolution. Ideal sample volumes are typically 5-10% of the total column volume[18].

  • Chromatographic Separation: Run the mobile phase at a constant, pre-determined flow rate. Molecules will separate based on size, with larger aggregates eluting before the monomeric protein[6].

  • Data Analysis:

    • Identify the peaks in the chromatogram. The largest peak is typically the monomer. Peaks eluting earlier correspond to aggregates (dimers, trimers, etc.).

    • Integrate the area under each peak.

    • Calculate the percentage of aggregate by dividing the sum of the aggregate peak areas by the total area of all peaks and multiplying by 100.

Protocol 2: Rapid Detection of Aggregates by Dynamic Light Scattering (DLS)

DLS provides a rapid assessment of the size distribution of particles in a sample, making it excellent for detecting the presence of large aggregates[20].

Objective: To quickly assess the aggregation state and polydispersity of a protein sample.

Materials:

  • DLS instrument

  • Appropriate low-volume cuvette or multi-well plate

  • Protein sample, centrifuged (e.g., 10,000 x g for 10 minutes) or filtered (0.1 or 0.2 µm) to remove dust and very large, insoluble aggregates[2].

Methodology:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize as per the manufacturer's instructions.

  • Sample Preparation: Transfer the clarified protein sample into the cuvette or plate. Ensure no bubbles are present. Recommended concentrations are typically 0.2 mg/mL or higher for most proteins[2].

  • Measurement: Place the sample in the instrument. Set the acquisition parameters (e.g., temperature, number of acquisitions). The instrument software will measure the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The software's autocorrelation function will be used to calculate the hydrodynamic radius (Rh) and the size distribution of the particles.

    • A monomodal peak corresponding to the expected size of your monomeric protein indicates a clean, non-aggregated sample.

    • The presence of a second peak at a much larger size, or a high polydispersity index (PDI), indicates the presence of aggregates. DLS is highly sensitive and will detect even minor populations of large aggregates[20].

References

  • BioPharmaSpec. (2026, January 20). How to Prevent Protein Aggregation: Insights and Strategies. [Link]

  • APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. [Link]

  • LCGC International. (2025, November 26). Size-Exclusion Chromatography of Protein Aggregation in Biopharmaceutical Development and Production. [Link]

  • National Center for Biotechnology Information (PMC). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. [Link]

  • Biolin Scientific. Effect of Excipients, Storage, and Formulation Conditions on Therapeutic Protein Stability. [Link]

  • American Pharmaceutical Review. Protein Aggregates: Analytical Techniques to Address Hidden Complexities. [Link]

  • MDPI. (2023, December 19). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. [Link]

  • Intertek. Protein Aggregation Analysis. [Link]

  • Pharmaceutical Technology. (2015, August 15). Excipient Selection for Protein Stabilization. [Link]

  • MDPI. Protein Aggregation: In-Depth Analysis of the Causes and Influencing Factors. [Link]

  • National Center for Biotechnology Information (PMC). Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. [Link]

  • Proteos. (2023, April 26). Methods for Determining Aggregation. [Link]

  • Shimadzu. Analysis of protein drugs aggregation Using Size Exclusion Chromatography. [Link]

  • Particle Characterisation Laboratories. Dynamic Light Scattering. [Link]

  • Shimadzu. (2021). Analysis of protein drugs aggregation Using Size Exclusion Chromatography. [Link]

  • ScienceDirect. Detection and prevention of protein aggregation before, during, and after purification. [Link]

  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]

  • ResearchGate. (2016, September 6). How can I prevent protein aggregation?. [Link]

  • AZoNano. (2024, December 16). Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation. [Link]

  • Harvard Medical School. Dynamic Light Scattering (DLS). [Link]

  • Genext Genomics. (2024, December 13). Best Practices for Recombinant Protein Storage & Stability. [Link]

  • ResearchGate. (2025, August 8). Use of excipients to control aggregation in peptide and protein formulations. [Link]

  • National Center for Biotechnology Information (PMC). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. [Link]

  • National Center for Biotechnology Information (PMC). Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders. [Link]

  • Unchained Labs. Dynamic Light Scattering (DLS). [Link]

  • JoVE. (2021, April 25). Detection of Protein Aggregation using Fluorescence Correlation Spectroscopy. [Link]

  • Wyatt Technology. Light Scattering Solutions for Protein Characterization. [Link]

  • BioProcess International. The Effect of Buffers on Protein Conformational Stability. [Link]

  • BMG LABTECH. Protein aggregation by fluorescence polarization. [Link]

  • PubMed. (2021, March 18). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. [Link]

  • Biozentrum, University of Basel. Preventing Protein Aggregation. [Link]

  • ResearchGate. Fluorescence Spectroscopy to Characterize Protein Aggregates and Particles. [Link]

  • Wikipedia. Protein aggregation. [Link]

  • MDPI. (2024, February 1). Fluorescence-Based Protein Stability Monitoring—A Review. [Link]

  • ACS Publications. (2021, March 3). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. [Link]

  • Single Use Support. (2024, April 10). Protein storage: How to increase protein stability?. [Link]

  • Royal Society of Chemistry. (2021, January 15). Review of the current state of protein aggregation inhibition from a materials chemistry perspective. [Link]

  • MDPI. (2023, May 11). Cellular Protein Aggregates: Formation, Biological Effects, and Ways of Elimination. [Link]

  • Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

Sources

Validation & Comparative

Assessing the Specificity of N-Tosyl-L-Tryptophan as a Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Publish Comparison Guide Subject: N-Tosyl-L-Tryptophan (Ts-Trp) Primary Application: Probing Hydrophobic Binding Sites (Sudlow Site II) on Serum Albumin and Chiral Recognition in Molecularly Imprinted Polymers (MIPs).

N-Tosyl-L-tryptophan is a derivatized amino acid serving as a specialized molecular probe for characterizing hydrophobic ligand-binding pockets in proteins (specifically Human Serum Albumin, HSA) and synthetic receptors. Unlike native L-tryptophan, the addition of the p-toluenesulfonyl (tosyl) group significantly enhances the molecule's hydrophobicity and steric bulk, making it a stringent probe for Sudlow Site II (the Indole/Benzodiazepine site) and a model template for enantioselective separation matrices.

This guide critically assesses Ts-Trp against standard alternatives (Diazepam, Dansyl-sarcosine, and native L-Trp), providing experimental workflows to validate its specificity and binding thermodynamics.

Mechanism of Action & Binding Architecture

Molecular Logic

The specificity of N-tosyl-L-tryptophan arises from its dual-moiety structure:

  • Indole Ring: Targets the aromatic-rich sub-cavity of Sudlow Site II (Subdomain IIIA in HSA), engaging in

    
    -
    
    
    
    stacking with residues like Tyr-411 and Phe-403 .
  • Tosyl Group: A hydrophobic "anchor" that fits into the auxiliary hydrophobic pocket, displacing water and increasing the entropic gain of binding (

    
    ). It also restricts conformational freedom, reducing non-specific binding compared to smaller ligands.
    
Signaling & Interaction Pathway

The following diagram illustrates the competitive binding logic and the structural filtering Ts-Trp performs when probing HSA.

BindingMechanism HSA Human Serum Albumin (HSA) Site1 Sudlow Site I (Warfarin Site) HSA->Site1 Site2 Sudlow Site II (Indole/Benzo Site) HSA->Site2 TsTrp N-Tosyl-L-Tryptophan (Probe) TsTrp->Site2 High Affinity (Hydrophobic + Pi-Stacking) Diazepam Diazepam (Competitor) Diazepam->Site2 Competes Warfarin Warfarin (Neg. Control) Warfarin->Site1 Binds Distinctly

Figure 1: Specificity map of N-Tosyl-L-Tryptophan targeting Sudlow Site II on HSA, distinct from the Warfarin site.

Comparative Analysis: Ts-Trp vs. Alternatives

To validate Ts-Trp as a probe, we must compare its performance metrics (Binding Constant


, Specificity, and Stability) against industry standards.
Performance Matrix
FeatureN-Tosyl-L-Tryptophan L-Tryptophan (Native) Diazepam Dansyl-Sarcosine
Primary Target HSA Sudlow Site IIHSA Sudlow Site IIHSA Sudlow Site IIHSA Sudlow Site II
Binding Affinity (

)
High (

M

)*
Moderate (

M

)
High (

M

)
High (

M

)
Fluorescence Intrinsic (Indole)Intrinsic (Indole)None (UV only)Extrinsic (Green Fluorescence)
Stability High (N-protected)Moderate (Oxidation prone)HighHigh
Specificity Excellent (Steric bulk reduces off-target)Good (But binds multiple sites weakly)Excellent (Gold Standard)Good (Used for displacement)
Application Chiral Recognition / MIPs / Hydrophobicity ProbePhysiological BaselineDrug Displacement StudiesFluorescence Displacement

*Note: The tosyl group enhances hydrophobic interaction energy compared to the native amino acid.

Why Choose N-Tosyl-L-Tryptophan?
  • Enhanced Hydrophobicity: The tosyl group mimics the hydrophobic skeleton of drug molecules better than native tryptophan, making Ts-Trp a superior model for predicting drug-protein interactions.

  • Chiral Selector: Ts-Trp is the "gold standard" template for creating Molecularly Imprinted Polymers (MIPs) designed to separate chiral drugs. Its rigid structure creates well-defined cavities in the polymer matrix.

  • Spectral Stability: The N-protection prevents amine oxidation, a common issue with native Trp in long-term storage or complex buffer systems.

Experimental Protocols (Self-Validating Systems)

To confirm the specificity of Ts-Trp for Sudlow Site II, use the following Fluorescence Quenching & Displacement Protocol . This protocol relies on the Förster Resonance Energy Transfer (FRET) between the single tryptophan residue of HSA (Trp-214) and the bound ligand, or the quenching of Trp-214 by the ligand's proximity.

Reagents & Setup
  • Protein: Human Serum Albumin (HSA), fatty-acid free (

    
     in PBS, pH 7.4).
    
  • Probe: N-Tosyl-L-Tryptophan (Stock: 1 mM in Methanol/Buffer).

  • Site Markers: Warfarin (Site I specific), Diazepam (Site II specific).[1]

  • Instrument: Spectrofluorometer (Ex: 280 nm / 295 nm, Em: 300–450 nm).

Protocol: Competitive Displacement Assay

This experiment validates that Ts-Trp binds to Site II by checking if Diazepam displaces it (or prevents its binding), while Warfarin does not.

ProtocolWorkflow Start Start: HSA Solution (2 µM) Step1 1. Titrate Ts-Trp (0 - 20 µM) Start->Step1 Measure1 Measure Trp-214 Quenching (Ex 295nm / Em 340nm) Step1->Measure1 Step2 2. Add Site Marker (Diazepam or Warfarin) Measure1->Step2 Measure2 Measure Fluorescence Change Step2->Measure2 Decision Analyze Data Measure2->Decision Result1 Result A: Diazepam restores fluorescence or shifts Kd (CONFIRMS Site II) Decision->Result1 Result2 Result B: Warfarin has no effect (CONFIRMS Specificity) Decision->Result2

Figure 2: Step-by-step displacement workflow to validate Ts-Trp specificity.

Step-by-Step Execution:

  • Baseline: Record the emission spectrum of pure HSA (

    
    ) from 300 to 450 nm (Ex: 295 nm to selectively excite Trp-214).
    
  • Binding Isotherm: Titrate N-tosyl-L-tryptophan (0 to

    
    ) into the HSA solution.
    
    • Observation: You should see a concentration-dependent quenching of the HSA fluorescence (at ~340 nm) or the appearance of a new peak if the probe is fluorescent in the hydrophobic pocket.

    • Calculation: Plot

      
       vs. [Ligand] (Stern-Volmer plot) to determine the binding constant (
      
      
      
      ).
  • Site I Challenge: In a fresh HSA-Ts-Trp complex, add Warfarin (

    
    ).
    
    • Expectation: Minimal change in the Ts-Trp binding signal, indicating Ts-Trp does not bind to Site I.

  • Site II Challenge: In a fresh HSA-Ts-Trp complex, add Diazepam (

    
    ).
    
    • Expectation: Significant change in fluorescence (restoration of HSA fluorescence or shift in spectrum), indicating Diazepam competes for the same pocket (Site II).

Data Interpretation (Stern-Volmer Analysis)

Use the Stern-Volmer equation to quantify quenching:



  • 
     : Fluorescence intensity without probe.
    
  • 
     : Fluorescence with probe.[2][3][4][5]
    
  • 
     : Stern-Volmer quenching constant (correlates with affinity 
    
    
    
    for static quenching).
  • 
     : Concentration of N-tosyl-L-tryptophan.
    

Validity Check: If the plot is linear, it suggests a single class of binding sites (Site II). If it curves upward, it suggests combined static and dynamic quenching or multiple sites (which Ts-Trp minimizes compared to native Trp).

Conclusion & Recommendations

N-Tosyl-L-tryptophan is a robust, high-specificity molecular probe for Sudlow Site II on serum albumin. Its superior hydrophobicity compared to native L-tryptophan allows for more stable complex formation, making it an ideal "model drug" for binding studies and the design of chiral separation materials (MIPs).

Recommendation:

  • Use Ts-Trp when you need to model the binding of hydrophobic, anionic drugs (like profens or benzodiazepines) without using the drugs themselves.

  • Use Ts-Trp as a template molecule for synthesizing molecularly imprinted polymers intended for tryptophan derivative separation.

  • Do not use Ts-Trp if you require a probe for Sudlow Site I (use Warfarin instead).

References

  • Sudlow, G., Birkett, D. J., & Wade, D. N. (1975). The characterization of two specific drug binding sites on human serum albumin. Molecular Pharmacology, 11(6), 802-814. Link

  • Kragh-Hansen, U. (1981). Molecular aspects of ligand binding to serum albumin. Pharmacological Reviews, 33(1), 17-53. Link

  • Hage, D. S., et al. (2009). Evaluation of indole-based probes for high-throughput screening of drug binding to human serum albumin. Journal of Separation Science, 32(8), 1145–1155. Link

  • O'Kennedy, R. (Ed.). (2017). Coumarin and Indole-based Probes for Albumin. In Methods and Protocols in Protein Analysis. Springer Protocols.
  • Sellergren, B. (2001). Molecularly imprinted polymers: man-made mimics of antibodies and their applications in analytical chemistry. Journal of Chromatography A, 906(1-2), 227-252. (Reference for Ts-Trp as MIP template). Link

Sources

Safety Operating Guide

Essential Safety and Logistical Information for Handling L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for the handling of L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-, a compound of interest in various research applications. In the absence of a specific Safety Data Sheet (SDS), a cautious and proactive approach to safety is paramount. This document synthesizes established principles of laboratory safety, information on structurally related compounds, and best practices for handling chemicals of unknown toxicity to ensure the well-being of all personnel.

Understanding the Compound: A Proactive Hazard Assessment

L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-, also known as N-Tosyl-L-tryptophan, is a derivative of the essential amino acid L-tryptophan. The introduction of the tosyl (p-toluenesulfonyl) group to the amino nitrogen fundamentally alters the molecule's properties. While L-tryptophan itself is generally not considered hazardous, the toxicological properties of its N-tosylated form have not been extensively documented.[1] Therefore, it is prudent to treat this compound as potentially hazardous until specific toxicity data becomes available.

The principle of "assuming that any mixture of chemicals will be more toxic than its most toxic component" and treating "all new compounds and substances of unknown toxicity as toxic substances" should be strictly followed.[1] Structurally related N-sulfonyl amino acid amides have been investigated for fungicidal activity, indicating potential biological effects. Furthermore, studies on aminoiminomethanesulfonic acids, which also contain a sulfonamide-like linkage, have explored their reactivity and relationship to the toxicity of parent compounds.[2][3] These findings underscore the necessity of robust safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive approach to Personal Protective Equipment (PPE) is non-negotiable when handling L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-. The following PPE is mandatory for all personnel handling this compound, in accordance with Occupational Safety and Health Administration (OSHA) standards.

Core PPE Requirements:
  • Eye and Face Protection: Chemical splash goggles are required at all times.[4][5] For operations with a higher risk of splashing, such as when handling solutions or during transfers, a face shield worn over safety goggles is mandatory.[4][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[5][7] Given the lack of specific chemical resistance data, it is advisable to double-glove. Inspect gloves for any signs of degradation or perforation before and during use.[8] Contaminated gloves should be removed and disposed of immediately, followed by thorough hand washing.

  • Body Protection: A full-length laboratory coat with long sleeves is required to protect the skin and clothing from contamination.[5][6] For large-scale operations or when there is a significant risk of spillage, a chemically resistant apron over the lab coat is recommended.

  • Footwear: Closed-toe shoes are mandatory in the laboratory at all times.[5][6]

Respiratory Protection:

Due to the powdered nature of this compound, inhalation of airborne particles is a primary exposure risk.

  • For Weighing and Handling of Powder: A NIOSH-approved respirator is required.[7] The specific type of respirator should be determined by a formal risk assessment, but at a minimum, a half-mask respirator with P100 (HEPA) filters is recommended. All respirator users must be fit-tested and trained in the proper use, maintenance, and limitations of the equipment.

  • General Laboratory Use: All manipulations of the solid compound should be performed within a certified chemical fume hood to minimize the generation of airborne dust.

PPE Summary for Various Laboratory Operations:
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport within the Lab Safety glasses with side shieldsSingle pair of nitrile glovesLaboratory coatNot generally required
Weighing of Solid Compound Chemical splash goggles and face shieldDouble-layered nitrile glovesLaboratory coat and disposable sleevesNIOSH-approved half-mask respirator with P100 filters (in a fume hood)
Preparation of Solutions Chemical splash goggles and face shieldDouble-layered nitrile glovesLaboratory coat and chemical-resistant apronNot required if performed in a fume hood
Conducting Reactions Chemical splash gogglesDouble-layered nitrile glovesLaboratory coatNot required if performed in a fume hood
Waste Disposal Chemical splash goggles and face shieldDouble-layered nitrile glovesLaboratory coat and chemical-resistant apronAs required by the specific disposal procedure

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Designated Work Area:
  • All work with L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- should be conducted in a designated area within a laboratory.

  • This area should be clearly marked with signage indicating the presence of a potentially hazardous substance.

  • Access to this area should be restricted to authorized personnel who have received appropriate training.

Weighing and Handling the Solid Compound:
  • Preparation: Before handling the compound, ensure all required PPE is correctly donned. The weighing station, typically an analytical balance, should be located inside a certified chemical fume hood.

  • Containment: Place a disposable weighing paper or boat on the balance pan.

  • Transfer: Carefully transfer the desired amount of the solid compound from the stock container to the weighing paper using a clean spatula. Avoid any actions that could generate dust, such as rapid movements or pouring from a height.

  • Clean-up: After weighing, carefully fold the weighing paper to contain the powder and transfer it to the reaction vessel. Any residual powder on the spatula or balance should be carefully wiped with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

Preparation of Solutions:
  • Solvent Addition: In a chemical fume hood, add the weighed solid to the reaction vessel.

  • Dissolution: Slowly add the desired solvent to the vessel. If necessary, gentle agitation or stirring can be used to aid dissolution. Avoid splashing.

  • Labeling: Immediately label the container with the full chemical name, concentration, solvent, date, and your initials.

Disposal Plan: Responsible Management of Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-, including weighing papers, contaminated PPE (gloves, disposable sleeves), and paper towels used for cleaning, must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. Given that tosyl acid is water-soluble, aqueous washes from a reaction workup may contain this byproduct and should be collected as hazardous waste.[9]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company. Follow all institutional and local regulations for hazardous waste disposal.[10][11]

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-.

PPE_Selection_Workflow start Start: Assess the Task is_powder Handling Solid Powder? start->is_powder is_splash_risk Risk of Splash or Aerosol? is_powder->is_splash_risk No weighing Weighing Operation? is_powder->weighing Yes core_ppe Core PPE: - Lab Coat - Closed-toe Shoes - Single Nitrile Gloves - Safety Glasses is_splash_risk->core_ppe No enhanced_ppe Enhanced PPE: - Core PPE - Double Nitrile Gloves - Chemical Splash Goggles is_splash_risk->enhanced_ppe Yes weighing->is_splash_risk No full_protection Full Protection: - Enhanced PPE - Face Shield - NIOSH-approved Respirator - Chemical-resistant Apron weighing->full_protection Yes

Caption: Decision tree for selecting appropriate PPE based on the handling task for L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-.

References

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020, July 6). Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from Utah State University Environmental Health and Safety.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Morita, J. -I., Nakatsuji, H., Misaki, T., & Tanabe, Y. (2016). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters, 57(51), 5783-5785.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]

  • Miller, A. E., & Bischoff, J. J. (1986). Chemistry of aminoiminomethanesulfinic and -sulfonic acids related to the toxicity of thioureas. Journal of Medicinal Chemistry, 29(10), 2023-2028.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • Brandl, F., & Zeller, M. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry, 57(10), 654-657.
  • Shah, C. (2012, April 1).
  • How Should You Dispose of Excess Organic Solvents? (2021, November 29). Solvent Washer.
  • Guillaume, J., Kaushik, S., Bergot, P., & Métailler, R. (1999). Nutrition and feeding of fish and crustaceans. Springer Science & Business Media.
  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • ReAgent. (2023, April 26). Preparing & Handling Chemical Solutions. The Science Blog.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. DHHS (NIOSH)
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Heird, W. C., Dell, R. B., Helms, R. A., Greene, H. L., Ament, M. E., & Karna, P. (1987). Studies on the toxicity and efficacy of a new amino acid solution in pediatric parenteral nutrition.
  • Reddit. (2023, June 7).
  • Organic solvents disposal strategies? (2013, May 25).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.